2-Tetradecyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
638-60-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
tetradec-2-yne |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7-14H2,1-2H3 |
InChI Key |
SWBIKWIZPASJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CC |
Origin of Product |
United States |
Foundational & Exploratory
Commercial availability and suppliers of 2-Tetradecyne
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2-Tetradecyne, including its chemical properties, potential synthesis routes, and analytical data. Notably, direct commercial availability of this compound is limited, suggesting a need for custom synthesis for research and development purposes.
Commercial Availability and Suppliers
As of late 2025, this compound (CAS No. 638-57-3) does not appear to be readily available from major commercial chemical suppliers. Extensive searches of chemical supplier databases and online marketplaces have primarily yielded results for the structurally related but chemically distinct compound, 2-Tetradecene. While some platforms list "tetradec-2-yne," specific commercial sources for this isomer remain unconfirmed.
This lack of off-the-shelf availability indicates that researchers requiring this compound will likely need to pursue custom synthesis. Several chemical manufacturing organizations specialize in the custom synthesis of non-standard laboratory chemicals.
Potential Custom Synthesis Suppliers
Researchers seeking to obtain this compound can contact companies that offer custom chemical synthesis services. When inquiring, it is crucial to provide the CAS number (638-57-3) and desired quantity and purity.
Table 1: Potential Custom Synthesis Service Providers
| Company Type | Service | Notes |
| Custom Synthesis Specialists | Organic synthesis of non-catalog compounds | Provide detailed specifications for quotation. |
| Contract Research Organizations (CROs) | Chemical synthesis and process development | Often equipped for multi-step syntheses and scale-up. |
Synthesis of this compound: A Plausible Experimental Protocol
Given the absence of commercially available this compound, a viable synthetic approach is the double dehydrohalogenation of a suitable dihaloalkane precursor.[1][2][3][4] This common method for alkyne synthesis can be adapted for the preparation of this compound. A potential starting material would be 2,2-dibromotetradecane or 2,3-dibromotetradecane.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound from 1-Tetradecene.
Step-by-Step Methodology
-
Bromination of 1-Tetradecene: 1-Tetradecene is reacted with bromine (Br₂) in an inert solvent, such as dichloromethane, to yield 2,3-dibromotetradecane. This reaction is a standard electrophilic addition of a halogen to an alkene.
-
Double Dehydrohalogenation: The resulting 2,3-dibromotetradecane is then subjected to a double elimination reaction using a strong base.[1][2][3] Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective reagent for this transformation.[3] The strong base abstracts two protons and eliminates two bromide ions, forming the triple bond of this compound.
-
Work-up and Purification: Following the reaction, an aqueous work-up is necessary to neutralize the reaction mixture and remove inorganic byproducts. The crude this compound can then be purified using standard laboratory techniques such as distillation or column chromatography.
Physicochemical and Spectroscopic Data
While experimental data for this compound is not widely published, the NIST Chemistry WebBook provides some key information.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 638-60-8 | NIST[5] |
| Molecular Formula | C₁₄H₂₆ | NIST[5] |
| Molecular Weight | 194.36 g/mol | NIST[5] |
| IUPAC Name | Tetradec-2-yne | NIST[5] |
Spectroscopic Data
The NIST WebBook provides mass spectrometry and gas chromatography data for a compound identified as 2-C14H26 with the CAS number 638-60-8, which corresponds to this compound.[5]
-
Mass Spectrum (Electron Ionization): The mass spectrum would be a key analytical tool for confirming the identity of synthesized this compound.
-
Gas Chromatography: Retention indices for gas chromatography are also available, which can be used for the identification and purity assessment of the compound.[5]
Potential Applications in Research and Drug Development
Alkynes are versatile functional groups in organic chemistry and have been utilized in various research areas, including drug development. The presence of the alkyne moiety in this compound allows for a range of chemical transformations.
Potential Signaling Pathway Involvement (Hypothetical)
While no specific signaling pathways involving this compound have been documented, long-chain hydrocarbons and their derivatives can interact with cellular membranes and various receptor systems. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: A logical workflow for the biological evaluation of this compound.
References
2-Tetradecyne: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Tetradecyne, a member of the alkyne family of hydrocarbons, detailing its chemical properties, potential applications in medicinal chemistry, and relevant experimental contexts. While specific data for this compound is limited, this document extrapolates from the known reactivity and utility of alkynes to present a valuable resource for researchers in drug development.
Core Chemical Identifiers and Properties
Data surrounding the specific CAS number for this compound is inconsistent across chemical databases. While some sources associate CAS number 638-60-8 with this compound, others link this number to its alkene analogue, 2-Tetradecene. The molecular formula for an alkyne with a 14-carbon chain is definitively C14H26, which aligns with the general formula for alkynes (CnH2n-2).[1][2]
| Property | Value | Source |
| Molecular Formula | C14H26 | [1][2] |
| Molecular Weight | 194.36 g/mol | [3] |
| Common Synonyms | N/A | |
| CAS Number | Ambiguous; 638-60-8 is inconclusively assigned.[4][5][6][7][8] | [4][5][6][7][8] |
The Role of Alkynes in Medicinal Chemistry
Alkynes are a cornerstone in modern medicinal chemistry due to their unique structural and reactive properties. The carbon-carbon triple bond provides a rigid, linear scaffold that can be strategically incorporated into drug candidates to orient functional groups for optimal target binding.
The high electron density of the triple bond makes it a versatile functional group for a variety of chemical transformations. This reactivity is particularly valuable in the synthesis of complex molecular architectures and in the late-stage functionalization of drug leads.
Key Applications in Drug Development
The alkyne functional group is present in several marketed pharmaceutical agents, highlighting its importance in successful drug design. For example, the antiretroviral drug Efavirenz and the antifungal agent Terbinafine both contain an alkyne moiety. Furthermore, the ene-diyne class of natural products, which feature a conjugated system of a double bond and two triple bonds, are potent antitumor agents.[1]
One of the most significant applications of alkynes in drug discovery is their use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the rapid and reliable covalent ligation of molecular fragments, which is invaluable for:
-
Lead Optimization: Generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Bioconjugation: Attaching drugs to targeting moieties, such as antibodies or peptides.
-
Target Identification: Synthesizing probes for identifying the cellular targets of bioactive compounds.
Experimental Protocols: A Generalized Approach to Alkyne Synthesis
General Protocol for the Synthesis of an Internal Alkyne (e.g., this compound):
-
Deprotonation of a Terminal Alkyne: A terminal alkyne (in this case, propyne, which would be challenging due to its gaseous state at room temperature; a more practical starting material would be a larger, easily handleable terminal alkyne followed by subsequent modifications) is treated with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction generates a highly nucleophilic acetylide anion.
-
Alkylation: The resulting acetylide anion is then reacted with a primary alkyl halide. For the synthesis of this compound, an 11-carbon alkyl halide (e.g., 1-bromoundecane) would be added to the reaction mixture. The acetylide displaces the halide in an SN2 reaction to form the new carbon-carbon bond, yielding the internal alkyne.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using standard techniques such as distillation or column chromatography to yield the pure internal alkyne.
Logical Workflow for Alkyne Synthesis
The following diagram illustrates the general workflow for the synthesis of an internal alkyne via the alkylation of a terminal alkyne.
Caption: General workflow for the synthesis of an internal alkyne.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. 1-Tetradecyne | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-тетрадецен | 638-60-8 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemeo.com [chemeo.com]
- 8. 2-Тетрадецен Номер CAS: 638-60-8 • ChemWhat | База данных химических и биологических препаратов + AI Chemist [chemwhat.ru]
Theoretical Studies on 2-Tetradecyne Molecular Orbitals: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tetradecyne is an alkyne hydrocarbon with the chemical formula C₁₄H₂₆.[1][2] As a member of the alkyne family, its chemical properties and reactivity are largely governed by the electronic structure of its carbon-carbon triple bond.[3][4] Understanding the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its behavior in chemical reactions and its potential applications in various fields, including drug development. This technical guide provides an overview of the theoretical approaches to studying the molecular orbitals of this compound, outlines the computational methodologies involved, and discusses the key insights that can be derived from such studies.
While specific, in-depth theoretical studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles and methodologies described herein are based on established quantum chemical methods widely applied to organic molecules, including long-chain alkynes.
Theoretical Framework: Molecular Orbital Theory
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[5] According to this theory, atomic orbitals of constituent atoms combine to form molecular orbitals that extend over the entire molecule.[6] These molecular orbitals are characterized by their energy levels and shapes, and they can be classified as bonding, antibonding, or non-bonding.
For alkynes like this compound, the carbon atoms involved in the triple bond are sp hybridized.[7][8] This hybridization results in a linear arrangement of the C-C≡C-C fragment. The triple bond itself consists of one sigma (σ) bond and two pi (π) bonds. The σ bond is formed by the overlap of sp hybrid orbitals, while the two π bonds are formed by the overlap of the unhybridized p orbitals.[4] The electrons in these π orbitals are generally higher in energy and are key to the reactivity of alkynes.
Computational Methodology for Molecular Orbital Analysis
The study of molecular orbitals is primarily computational, employing various quantum chemical methods to solve the Schrödinger equation for the molecule of interest. A typical workflow for the theoretical analysis of this compound's molecular orbitals is outlined below.
Experimental Protocols: A Computational Approach
Detailed computational protocols are essential for reproducible and accurate theoretical studies. The following outlines a standard procedure for calculating and analyzing the molecular orbitals of this compound.
1. Geometry Optimization:
-
Objective: To find the lowest energy structure (the most stable conformation) of the this compound molecule.
-
Method: Density Functional Theory (DFT) is a widely used and effective method for geometry optimization.[9] A common functional used for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[10]
-
Basis Set: A basis set is a set of mathematical functions used to represent the atomic orbitals. A common choice for molecules of this size is the 6-31G(d) or a larger basis set for higher accuracy.[11]
-
Software: Programs such as Gaussian, GAMESS, or Spartan are commonly used for these calculations.[12]
2. Frequency Calculation:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum (i.e., not a transition state).
-
Procedure: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies indicates a stable structure.
3. Molecular Orbital Calculation:
-
Objective: To determine the energies and shapes of the molecular orbitals.
-
Procedure: Using the optimized geometry, a single-point energy calculation is performed. This calculation provides a detailed output of all the molecular orbitals, their energy levels, and their constituent atomic orbital contributions.
4. Analysis of Molecular Orbitals:
-
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[13]
-
Electron Density Distribution: The shape of the molecular orbitals reveals the regions of high and low electron density. For this compound, the π orbitals of the triple bond are expected to be regions of high electron density, making them susceptible to electrophilic attack.
-
Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[14]
The logical workflow for such a computational study can be visualized as follows:
Quantitative Data and Interpretation
While specific calculated values for this compound are not available from the conducted search, the following table illustrates the type of quantitative data that would be generated from the computational protocol described above. The values presented are hypothetical and for illustrative purposes only, based on typical values for similar long-chain alkynes.
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -8.5 eV | Related to the ionization potential; indicates the energy required to remove an electron. |
| Energy of LUMO | 1.2 eV | Related to the electron affinity; indicates the energy released when an electron is added. |
| HOMO-LUMO Energy Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~0.3 D | A small, non-zero dipole moment is expected due to the slight asymmetry of the internal alkyne. |
| C≡C Bond Length | ~1.21 Å | Characteristic of a carbon-carbon triple bond. |
| C-C Single Bond Lengths | ~1.53 Å | Typical for sp³-sp³ carbon single bonds. |
| C-H Bond Lengths | ~1.09 Å | Typical for C-H bonds in alkanes. |
Visualization of Molecular Orbitals
The shapes of the HOMO and LUMO are critical for understanding the reactivity of this compound.
-
HOMO: For an internal alkyne like this compound, the HOMO would be one of the π orbitals of the triple bond. This orbital is characterized by two lobes of electron density, one above and one below the plane of the C-C≡C-C sigma bonds, with a nodal plane along the bond axis.
-
LUMO: The LUMO would be the corresponding antibonding π* orbital. This orbital has a similar shape to the HOMO but with an additional nodal plane perpendicular to the C≡C bond.
The relationship between atomic and molecular orbitals in the alkyne functional group can be visualized as follows:
Conclusion
Theoretical studies of this compound's molecular orbitals, while not readily found in dedicated publications, can be reliably performed using standard quantum chemical methods. Such studies would provide valuable insights into the electronic structure, reactivity, and potential applications of this molecule. The analysis of the HOMO, LUMO, and MESP would be particularly important for predicting its behavior in chemical reactions, which is a cornerstone of rational drug design and materials science. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to conduct and interpret theoretical investigations on this compound and other long-chain alkynes.
References
- 1. 2-C14H26 [webbook.nist.gov]
- 2. 2-C14H26 [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. simons.hec.utah.edu [simons.hec.utah.edu]
- 7. Chemical Bonding and Molecular Structure Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 12. Molecular Orbital Calculations Lab [cms.gutow.uwosh.edu]
- 13. researchgate.net [researchgate.net]
- 14. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Long-Chain Internal Alkynes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, applications, and future research directions of long-chain internal alkynes for researchers, scientists, and drug development professionals.
Long-chain internal alkynes, characterized by a carbon-carbon triple bond positioned within a lengthy aliphatic chain, are emerging as a versatile class of molecules with significant potential across various scientific disciplines. Their unique structural features impart a combination of rigidity and linearity, influencing their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the current research landscape for long-chain internal alkynes, focusing on promising applications in medicinal chemistry, materials science, and chemical biology.
Synthesis of Long-Chain Internal Alkynes
The construction of long-chain internal alkynes often involves the strategic coupling of smaller acetylenic precursors. A prominent method is the Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts. Variations of this reaction, such as the Eglinton and Hay couplings, offer alternative conditions for achieving similar transformations. For the synthesis of unsymmetrical long-chain internal alkynes, cross-coupling reactions like the Sonogashira coupling are frequently employed, reacting a terminal alkyne with an alkyl halide.
A general synthetic workflow for preparing long-chain internal alkynes can be conceptualized as follows:
An In-depth Technical Guide to the Isomers of Tetradecyne: Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of tetradecyne, a 14-carbon alkyne. The document details their fundamental properties, outlines key experimental protocols for their characterization, and presents logical and experimental workflows through structured diagrams. This guide is intended to serve as a foundational resource for researchers in organic chemistry, materials science, and drug development who may utilize long-chain alkynes as intermediates, building blocks, or bioactive molecules.
Introduction to Tetradecyne Isomers
Tetradecyne (C₁₄H₂₆) is an unsaturated hydrocarbon containing a carbon-carbon triple bond. The position of this triple bond along the fourteen-carbon chain defines its various positional isomers. These isomers share the same molecular formula but exhibit distinct physical and chemical properties due to the different electronic and steric environments of the alkyne group. The most commonly referenced isomers are terminal alkynes, such as 1-tetradecyne (B1345464), and internal alkynes, like 2-, 3-, 4-, 5-, 6-, and 7-tetradecyne.
The location of the triple bond significantly influences properties such as boiling point, melting point, density, and reactivity. For instance, terminal alkynes like 1-tetradecyne have an acidic proton, making them suitable for specific reactions like Sonogashira coupling, which are invaluable in pharmaceutical synthesis. Internal alkynes lack this acidic proton and are generally more stable.
Caption: Logical diagram illustrating the classification of tetradecyne isomers.
Physicochemical Properties of Tetradecyne Isomers
The physical properties of tetradecyne isomers are crucial for their handling, purification, and application. While data for all isomers is not exhaustively compiled in a single source, the following table summarizes key quantitative data for some of the most common isomers based on available literature and databases.
| Property | 1-Tetradecyne | This compound | 7-Tetradecyne |
| Molecular Formula | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ |
| Molar Mass | 194.36 g/mol | 194.36 g/mol | 194.36 g/mol |
| Boiling Point | 251-253 °C | 134-135 °C (15 mmHg) | 133-134 °C (15 mmHg) |
| Melting Point | -1 °C | N/A | N/A |
| Density | 0.796 g/cm³ | 0.803 g/cm³ | 0.804 g/cm³ |
| Refractive Index | 1.446 | 1.452 | 1.453 |
Note: Data is compiled from various chemical suppliers and databases. Boiling points at reduced pressure are common for high-boiling-point compounds to prevent decomposition.
Experimental Protocols
The synthesis, purification, and characterization of tetradecyne isomers involve standard organic chemistry techniques. The following sections provide an overview of relevant experimental methodologies.
A common method for synthesizing terminal alkynes like 1-tetradecyne is through the alkylation of acetylene. This typically involves the reaction of sodium acetylide with a long-chain alkyl halide, such as 1-bromododecane.
Protocol: Synthesis of 1-Tetradecyne
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a condenser and a gas inlet, sodium amide (NaNH₂) is prepared by dissolving sodium metal in liquid ammonia (B1221849) with a catalytic amount of ferric nitrate.
-
Acetylene Addition: Acetylene gas is bubbled through the sodium amide suspension to form sodium acetylide.
-
Alkylation: 1-Bromododecane is added dropwise to the sodium acetylide suspension at low temperature. The reaction mixture is stirred for several hours and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield pure 1-tetradecyne.
Internal alkynes can be synthesized by the isomerization of terminal alkynes or through elimination reactions of dihaloalkanes.
The structural verification of tetradecyne isomers relies on a combination of spectroscopic techniques.
Caption: A generalized experimental workflow for the characterization of a tetradecyne isomer.
Protocol: Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt (NaCl or KBr) plates.
-
Analysis: The sample is analyzed using an IR spectrometer.
-
Expected Signals: For 1-tetradecyne, a sharp peak around 3300 cm⁻¹ (alkynyl C-H stretch) and a peak around 2120 cm⁻¹ (C≡C stretch) are characteristic. For internal alkynes, the C-H stretch will be absent, and the C≡C stretch will be weaker or absent if the molecule is symmetric (e.g., 7-tetradecyne).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: For 1-tetradecyne, the terminal alkyne proton typically appears as a triplet around 1.9-2.1 ppm. The protons on the carbon adjacent to the triple bond (propargylic protons) appear around 2.2 ppm. The rest of the alkyl chain protons will be in the 0.8-1.5 ppm range. For internal alkynes, the propargylic protons will be shifted slightly, and the terminal alkyne proton signal will be absent.
-
¹³C NMR Analysis: The alkyne carbons typically resonate in the range of 65-90 ppm. The positions of these signals are highly indicative of the triple bond's location.
-
-
Mass Spectrometry (MS):
-
Analysis: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Data: The molecular ion peak (M⁺) should be observed at m/z = 194.36. The fragmentation pattern can provide further structural information, often showing characteristic losses of alkyl fragments.
-
Potential Applications and Biological Interactions
While simple alkynes like tetradecyne are not typically known for specific signaling roles, their long lipophilic chain suggests potential interactions with biological membranes. Such molecules can intercalate into the lipid bilayer, potentially disrupting membrane fluidity and affecting the function of membrane-bound proteins. This property can be exploited in drug delivery systems or as a starting point for designing more complex bioactive molecules.
Furthermore, the terminal alkyne group of 1-tetradecyne is a versatile functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the tetradecyne moiety to biomolecules (peptides, proteins, nucleic acids) or drug delivery vehicles (nanoparticles, polymers) that have been functionalized with an azide (B81097) group.
Caption: Diagram of a hypothetical interaction of a lipophilic molecule with a cell membrane.
This guide provides a foundational understanding of tetradecyne isomers for researchers. The distinct properties of each isomer, coupled with versatile synthetic and analytical methodologies, make them valuable compounds in various scientific and industrial applications.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Tetradecyne from 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the internal alkyne 2-tetradecyne from the terminal alkyne 1-dodecyne (B1581785). The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of 1-dodecyne with a strong base to form a nucleophilic acetylide, followed by an SN2 reaction with a methylating agent. This method is a common and efficient strategy for the formation of internal alkynes.[1] The protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.
Introduction
Internal alkynes are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The alkylation of terminal alkynes is a fundamental and widely utilized method for the synthesis of unsymmetrical internal alkynes.[1] This process relies on the acidity of the terminal alkyne's sp-hybridized C-H bond, which can be readily removed by a strong base to generate a potent carbon nucleophile, the acetylide anion. Subsequent reaction with an electrophile, such as an alkyl halide, yields the desired internal alkyne.
This application note details the synthesis of this compound, a linear internal alkyne, from 1-dodecyne and methyl iodide. Two common strong bases for this transformation are n-butyllithium (n-BuLi) and sodium amide (NaNH₂).[2] Both methods are presented herein.
Reaction Scheme
References
Synthesis of 2-Tetradecyne: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-tetradecyne, an internal alkyne of interest in various fields of chemical research and development. The protocol herein details the widely employed method of terminal alkyne alkylation, offering a robust and efficient route to this compound.
Introduction
This compound is a long-chain internal alkyne that can serve as a valuable building block in organic synthesis. Its linear carbon chain and the presence of a triple bond make it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The synthetic strategy outlined in this application note is based on the nucleophilic substitution reaction between an acetylide and a primary alkyl halide, a fundamental and reliable carbon-carbon bond-forming reaction.
Principle of the Reaction
The synthesis of this compound is achieved through a two-step process. The first step involves the deprotonation of a terminal alkyne, in this case, propyne (B1212725), using a strong base such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849). This acid-base reaction generates a highly nucleophilic acetylide anion.
In the second step, the propynylide anion acts as a nucleophile and attacks a primary alkyl halide, 1-bromoundecane (B50512), in a bimolecular nucleophilic substitution (SN2) reaction. This reaction results in the formation of a new carbon-carbon bond and the desired internal alkyne, this compound, with the concomitant displacement of the bromide leaving group. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing elimination (E2) reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Propyne (condensed) | ≥98% | Commercially Available |
| 1-Bromoundecane | ≥98% | Commercially Available |
| Sodium Amide (NaNH₂) | 98% | Commercially Available |
| Liquid Ammonia (NH₃) | Anhydrous | Commercially Available |
| Diethyl Ether (anhydrous) | ≥99.5% | Commercially Available |
| Saturated Ammonium (B1175870) Chloride (aq.) | Reagent Grade | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet.
-
Low-temperature thermometer.
-
Dewar flask.
-
Separatory funnel.
-
Rotary evaporator.
-
Fractional distillation apparatus.
-
Standard laboratory glassware.
-
Inert atmosphere setup (Nitrogen or Argon).
-
GC-MS, NMR, and IR spectrometers for analysis.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask under an inert atmosphere of nitrogen or argon. Equip the flask with a magnetic stirrer and a dry ice condenser.
-
Formation of Sodium Propynylide: Cool the flask to -33 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask. To the stirred liquid ammonia, carefully add 2.34 g (0.06 mol) of sodium amide in portions. Once the sodium amide has dissolved, bubble propyne gas (approximately 2.4 g, 0.06 mol) through the solution until the blue color of the dissolved sodium amide disappears, indicating the complete formation of the sodium propynylide.
-
Alkylation Reaction: To the resulting suspension of sodium propynylide, add 11.76 g (0.05 mol) of 1-bromoundecane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at -33 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 3 hours.
-
Reaction Quenching and Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₆ |
| Molecular Weight | 194.36 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~115-117 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.14 (tq, J = 7.1, 2.5 Hz, 2H), 1.76 (t, J = 2.5 Hz, 3H), 1.48 (p, J = 7.1 Hz, 2H), 1.37 - 1.20 (m, 16H), 0.88 (t, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 80.4, 75.3, 31.9, 29.6, 29.5, 29.3, 29.1, 28.9, 22.7, 18.6, 14.1, 3.5 |
| IR (neat, cm⁻¹) ν | 2955 (s), 2924 (s), 2854 (s), 1466 (m), 1377 (w), 1329 (w) |
| Mass Spectrum (EI, 70 eV) m/z (%) | 194 (M⁺, 5), 165 (10), 151 (15), 137 (20), 123 (30), 109 (45), 95 (100), 81 (85), 67 (70), 55 (60), 41 (50)[1] |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a clear logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates involved in the reaction.
Figure 2. Reaction pathway for the synthesis of this compound.
Conclusion
The alkylation of propyne with 1-bromoundecane provides an effective and straightforward method for the synthesis of this compound. The protocol detailed in this application note is designed to be reproducible and scalable for laboratory settings. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. This synthetic route offers a reliable entry point for researchers requiring this compound for further chemical exploration and development.
References
Application Note: Purification of 2-Tetradecyne by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-tetradecyne, a long-chain internal alkyne, using silica (B1680970) gel column chromatography. The methodology is designed to efficiently remove common impurities that may arise during its synthesis, yielding high-purity this compound suitable for a variety of research and development applications. The protocol is based on established principles of normal-phase chromatography for nonpolar compounds and includes recommendations for thin-layer chromatography (TLC) method development, column preparation, sample loading, elution, and fraction analysis.
Introduction
This compound is a valuable chemical intermediate in organic synthesis, finding applications in the construction of complex molecules, including natural products and potential pharmaceutical agents. Synthetic routes to this compound, such as the alkylation of a smaller terminal alkyne, can often result in a crude product containing unreacted starting materials, byproducts, and other impurities. For many applications, a high degree of purity is essential. Column chromatography is a robust and widely used technique for the purification of organic compounds. This document outlines a systematic approach to the purification of the nonpolar alkyne this compound using silica gel column chromatography.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Hexane (B92381) (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO4) stain
Method Development using Thin-Layer Chromatography (TLC)
The successful purification of this compound by column chromatography is predicated on the development of an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between this compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.
-
Prepare a dilute solution of the crude this compound in a volatile solvent like hexane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a shallow pool of a nonpolar solvent system. Start with 100% hexane.
-
Visualize the plate under a UV lamp (if impurities are UV active) and/or by staining with a potassium permanganate solution. Alkynes and other unsaturated compounds will appear as yellow spots on a purple background.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Optimize the solvent system. If the Rf of this compound is too high (e.g., > 0.4), the solvent is too polar. If it is too low (e.g., < 0.2), the solvent is not polar enough. Since this compound is very nonpolar, 100% hexane is a likely candidate for the mobile phase. If separation from even less polar impurities (like long-chain alkanes) is required, a less eluting solvent like pentane (B18724) could be considered. For separating from slightly more polar impurities, a very small percentage of a more polar solvent like ethyl acetate or diethyl ether (e.g., 1-2%) can be added to the hexane.
Experimental Protocol: Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different quantities.
Column Preparation (Slurry Method)
-
Select an appropriate glass column. For 1 gram of crude material, a column with a diameter of 2-4 cm is suitable.
-
Insert a small plug of cotton or glass wool into the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane). In a beaker, mix approximately 30-50 g of silica gel with about 100-150 mL of the solvent.
-
Pour the slurry into the column. Swirl the slurry immediately before pouring to ensure it is well-mixed.
-
Gently tap the side of the column as the silica settles to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica gel.
-
Add another thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to protect the surface from disturbance during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase (e.g., 2-3 mL of hexane).
-
Carefully apply the sample solution to the top of the column using a pipette. Allow the solution to absorb completely into the silica gel.
-
Rinse the sample flask with a small amount of the mobile phase (1-2 mL) and add this to the column to ensure all the crude material is transferred.
-
Allow the rinse to absorb completely into the silica gel.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, filling the space above the silica gel.
-
Begin eluting the column by opening the stopcock. Collect the eluent in a series of labeled test tubes or flasks.
-
Maintain a constant flow rate. If necessary, gentle air pressure can be applied to the top of the column (flash chromatography) to speed up the elution.
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
-
Collect fractions of a consistent volume (e.g., 10-20 mL per fraction).
Analysis of Fractions
-
Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot a small amount from each fraction on a TLC plate, alongside a spot of the original crude mixture and, if available, a pure standard of this compound.
-
Develop and visualize the TLC plate as described in the method development section.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the expected chromatographic behavior and outcomes. The Rf values are illustrative and will depend on the specific TLC plate, silica gel activity, and exact solvent composition.
| Compound | Expected Polarity | Expected Elution Order | Example Mobile Phase (Hexane:EtOAc) | Expected Rf Value |
| Unreacted Alkyl Halide (e.g., 1-bromododecane) | Slightly more polar than alkyne | After this compound | 100:1 | ~0.2 |
| This compound (Product) | Nonpolar | First or Second | 100:0 (Hexane) | ~0.3-0.4 |
| Starting Alkyne (e.g., 1-butyne) | Volatile, may not be present | - | - | - |
| Side-products (e.g., dimers) | Potentially less or more polar | Varies | Varies | Varies |
Visualization of Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship Diagram
Caption: Factors influencing chromatographic separation.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. Proper method development using TLC is crucial for achieving optimal separation. By following this detailed procedure, researchers can obtain high-purity this compound, which is essential for its successful use in subsequent synthetic applications.
Application Notes and Protocols for the Purification of 2-Tetradecyne by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the purification of 2-Tetradecyne using vacuum distillation. The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal decomposition and ensure the integrity of the final product.
Physicochemical Properties and Distillation Rationale
This compound is a long-chain internal alkyne with a predicted atmospheric boiling point of approximately 261.55°C (534.7 K)[1]. Distillation at this high temperature poses a significant risk of thermal degradation, which can lead to the formation of impurities and reduction in yield. Internal alkynes, while generally more stable than terminal alkynes, can undergo various reactions at elevated temperatures. Therefore, vacuum distillation is the recommended method for purification, as it lowers the boiling point of the compound to a temperature where decomposition is minimized.
The selection of appropriate vacuum pressure is critical for a successful distillation. Lowering the pressure significantly reduces the required pot temperature. The approximate boiling point of this compound at various pressures can be estimated using a pressure-temperature nomograph.
Safety Precautions
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Aspiration Hazard: Similar to other long-chain hydrocarbons, this compound may be an aspiration hazard if swallowed.
-
Thermal Stability: Avoid excessive heating to prevent decomposition, which could lead to pressure buildup in a closed system.
-
Inert Atmosphere: While not explicitly required for this stable internal alkyne, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential side reactions, especially at elevated temperatures.
Distillation Conditions
The following table summarizes the estimated distillation conditions for this compound at various vacuum pressures. These values are calculated based on the predicted atmospheric boiling point of 261.55°C and are intended as a starting point for optimization.
| Pressure (mmHg) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 1 | 1.33 | ~100 - 110 |
| 5 | 6.67 | ~125 - 135 |
| 10 | 13.33 | ~140 - 150 |
| 20 | 26.66 | ~155 - 165 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the starting material and the accuracy of the vacuum gauge. It is crucial to monitor the distillation closely and adjust the heating and vacuum as necessary.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using a standard laboratory vacuum distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching at least 1 mmHg)
-
Vacuum gauge
-
Cold trap (recommended to protect the vacuum pump)
-
Inert gas source (e.g., nitrogen or argon)
-
Standard laboratory glassware and clamps
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the distillation pot, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the vacuum pump to the distillation apparatus through a cold trap.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser.
-
-
Degassing:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. This initial degassing step will remove any dissolved volatile impurities and prevent bumping.
-
-
Distillation:
-
Once the system has reached the desired vacuum, begin to heat the distillation pot gently with the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and the vapor temperature starts to rise.
-
Monitor the head temperature and the vacuum pressure closely. The boiling point will remain relatively constant as the pure compound distills.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
-
Shutdown:
-
Once the distillation is complete (e.g., most of the material has distilled, or the temperature starts to drop), turn off the heating mantle and allow the distillation pot to cool.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure with an inert gas.
-
Disassemble the apparatus and collect the purified this compound from the receiving flask.
-
Visualizing the Workflow
Caption: Workflow for the vacuum distillation of this compound.
Troubleshooting
-
Bumping: Vigorous, uneven boiling. Ensure adequate stirring and slow, gradual heating. A Claisen adapter can help prevent bumped material from contaminating the distillate.
-
No Distillate: Check for leaks in the system if the pot temperature is high but no distillate is collecting. Ensure the condenser is properly cooled.
-
Fluctuating Vacuum: Check all connections and ensure the vacuum pump is functioning correctly. A fluctuating vacuum will lead to an unstable boiling point.
By following these guidelines and protocols, researchers can effectively purify this compound while minimizing the risk of thermal degradation, leading to a high-purity product suitable for further research and development.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Focus on 2-Tetradecyne
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles from azides and terminal alkynes.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The canonical CuAAC reaction exhibits a high degree of regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[5]
This document provides detailed application notes and protocols for the CuAAC reaction. It is important to note that the standard and most efficient CuAAC protocols are designed for terminal alkynes . 2-Tetradecyne is an internal alkyne , which typically exhibits significantly lower reactivity in the standard CuAAC reaction.[2] The protocols provided herein are based on the well-established reaction with terminal alkynes. Researchers wishing to use this compound should consider these protocols as a starting point for optimization, as significant modifications to the reaction conditions may be necessary and success is not guaranteed. For internal alkynes, alternative catalytic systems, such as Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), are often more effective.[2]
Reaction Mechanism and Workflow
The widely accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an azide (B81097) to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst.[2]
Experimental Protocols
Protocol 1: Standard CuAAC for Terminal Alkynes (Reference Protocol)
This protocol is optimized for the reaction of a terminal alkyne with an azide in an aqueous/organic solvent mixture.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: e.g., a 1:1 mixture of deionized water and tert-butanol
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system (e.g., 4 mL of 1:1 H₂O/t-BuOH).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in deionized water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA (0.05 mmol, 5 mol%) in deionized water (1 mL).
-
Add the copper/ligand solution to the alkyne/azide mixture and stir for 5 minutes.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Exploratory Protocol for this compound (Internal Alkyne)
This protocol suggests modified conditions that may promote the reaction of an internal alkyne like this compound. Note: These are starting points for optimization and may require significant adjustment. The reaction is expected to be much slower and lower yielding than with terminal alkynes.
Materials:
-
This compound
-
Azide (e.g., Benzyl Azide)
-
Copper(I) Iodide (CuI)
-
Ligand: e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or a more electron-donating ligand.
-
Solvent: Anhydrous, non-coordinating solvent such as toluene (B28343) or DMF.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CuI (0.1 mmol, 10 mol%), and the chosen ligand (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (5 mL) followed by this compound (1.0 mmol) and the azide (1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C).
-
Monitor the reaction progress over an extended period (24-72 hours) by TLC or LC-MS.
-
If the reaction proceeds, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the standard CuAAC and suggested starting conditions for the exploratory reaction with this compound.
Table 1: Typical Reaction Parameters for Standard CuAAC with Terminal Alkynes
| Parameter | Typical Range/Value | Notes |
| Copper Source | CuSO₄·5H₂O (with reducing agent), CuI, CuBr | CuSO₄/Sodium Ascorbate is common for aqueous systems.[6] Cu(I) salts are often used in organic solvents. |
| Catalyst Loading | 1-10 mol% | Lower loadings are preferred for biocompatibility. |
| Reducing Agent | Sodium Ascorbate | Used in excess (10-50 mol%) to maintain copper in the +1 oxidation state. |
| Ligand | THPTA, TBTA, Bathophenanthroline | Ligands accelerate the reaction and protect biomolecules from copper-induced damage.[3] The ligand to copper ratio is often 5:1.[7] |
| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF, CH₃CN | Aqueous systems are common for bioconjugation. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. |
| Reaction Time | 1-24 hours | Highly dependent on the specific substrates and catalyst system. |
| Yields | >90% | Generally very high for terminal alkynes. |
Table 2: Suggested Starting Conditions for Exploratory CuAAC with this compound
| Parameter | Suggested Starting Condition | Rationale for Internal Alkynes |
| Copper Source | CuI | Direct use of Cu(I) may be more effective in anhydrous organic solvents. |
| Catalyst Loading | 5-20 mol% | Higher catalyst loading may be required to achieve a reasonable reaction rate. |
| Ligand | TBTA, or other specialized ligands | The choice of ligand can be critical for the reactivity of internal alkynes. |
| Solvent | Toluene, DMF, Dioxane (anhydrous) | Aprotic, non-coordinating solvents are often preferred for more challenging transformations. |
| Temperature | 60-120 °C | Thermal energy is likely required to overcome the higher activation barrier for internal alkynes. |
| Reaction Time | 24-72 hours | The reaction is expected to be significantly slower. |
| Expected Yield | Low to moderate | High yields are not expected without extensive optimization. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the CuAAC reaction.
Conclusion
The CuAAC reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. While the protocols provided offer a robust starting point for reactions involving terminal alkynes, the use of internal alkynes such as this compound presents a significant challenge for the standard copper-catalyzed system. Researchers should approach the use of this compound in CuAAC as an exploratory endeavor requiring substantial optimization of reaction conditions, including catalyst, ligand, solvent, and temperature. For more reliable and efficient cycloadditions with internal alkynes, investigation into alternative catalytic systems, such as those based on ruthenium, is highly recommended.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Tetradecyne as a Substrate for Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing 2-tetradecyne as a substrate in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, enabling the synthesis of a wide array of complex molecules relevant to pharmaceutical and materials science research.
The Sonogashira coupling is a versatile and widely used reaction in organic synthesis for the formation of C(sp²)-C(sp) bonds.[1][2] The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules with various functional groups.[2] While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general principles of the Sonogashira reaction are applicable to long-chain terminal alkynes. This document provides a representative protocol and expected outcomes based on established procedures for similar substrates.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a long-chain terminal alkyne, such as this compound, with an aryl halide. The data presented is a composite based on protocols for similar substrates and should be considered as a starting point for optimization.
| Parameter | Typical Value/Condition | Notes |
| Aryl Halide | Iodobenzene (B50100) or Bromobenzene | Iodides are generally more reactive than bromides.[1] |
| Alkyne | This compound | 1.0 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1-5 mol% loading |
| Copper(I) Cocatalyst | Copper(I) iodide (CuI) | 1-5 mol% loading. Copper-free protocols also exist.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Often already part of the palladium complex. |
| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) | Typically used in excess, can also serve as the solvent.[2] |
| Solvent | Tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are recommended.[3] |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS. |
| Expected Yield | 70 - 95% | Highly dependent on specific substrates and conditions. |
Experimental Protocols
Representative Protocol for the Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with iodobenzene.
Materials:
-
This compound (1.2 mmol)
-
Iodobenzene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Anhydrous and deoxygenated tetrahydrofuran (THF) (10 mL)
-
Anhydrous and deoxygenated triethylamine (TEA) (5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and PPh₃ (21 mg, 0.08 mmol).
-
Add anhydrous and deoxygenated THF (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes until the catalysts are dissolved.
-
Add iodobenzene (204 mg, 1.0 mmol) to the reaction mixture via syringe.
-
Add this compound (233 mg, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Safety Precautions:
-
Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable.
-
Reactions should be carried out under an inert atmosphere to prevent catalyst degradation and side reactions.[3]
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
References
Application Notes and Protocols: 2-Tetradecyne in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Tetradecyne is a long-chain internal alkyne whose application in polymer synthesis is not yet extensively documented in scientific literature. However, the reactivity of the carbon-carbon triple bond suggests its potential as a monomer or comonomer in various polymerization reactions. This document provides an overview of potential polymerization methodologies applicable to this compound, based on established procedures for other internal alkynes and long-chain unsaturated hydrocarbons. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel polymeric materials.
Potential Polymerization Methods
Several polymerization techniques could potentially be adapted for this compound, including transition metal-catalyzed polymerization, metathesis polymerization, and click polymerization. The choice of method will significantly influence the properties of the resulting polymer.
Transition Metal-Catalyzed Polymerization
Ziegler-Natta catalysts and other transition metal complexes are widely used for the polymerization of α-olefins and some acetylenic monomers.[1][2][3] While typically less reactive than terminal alkynes, internal alkynes can undergo polymerization with suitable catalyst systems. For long-chain alkynes, catalyst selection is crucial to achieve controlled polymerization and desirable polymer properties. Rhodium-based catalysts, for instance, have shown high tolerance for various functional groups in the polymerization of substituted acetylenes.[4][5]
Alkyne Metathesis Polymerization
Alkyne metathesis has emerged as a powerful tool for the synthesis of various polymeric architectures from internal alkynes.[6][7] Ring-opening alkyne metathesis polymerization (ROAMP) of strained cyclic alkynes is a notable example, though acyclic diene metathesis (ADMET) principles could potentially be applied to diynes containing internal triple bonds. The use of well-defined molybdenum or tungsten alkylidyne catalysts could facilitate the polymerization of this compound, potentially in combination with a diyne comonomer.
Thiol-Yne Click Polymerization
Thiol-yne click chemistry offers a robust and efficient method for polymer synthesis. While terminal alkynes are more commonly used, recent studies have demonstrated the feasibility of catalyst-free click polymerization between activated internal alkynes and thiols.[8][9] Although this compound is not an "activated" alkyne in the traditional sense (i.e., it lacks an adjacent electron-withdrawing group), the development of new catalytic systems could enable its participation in thiol-yne polymerizations, leading to the formation of functional polysulfides.
Data Presentation: Polymer Properties from Analogous Monomers
Due to the absence of specific data for poly(this compound), the following table summarizes typical properties of polymers synthesized from analogous long-chain α-olefins and internal alkynes. This data is intended to provide a comparative baseline for researchers.
| Polymerization Method | Monomer(s) | Catalyst/Initiator | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Polymer Properties |
| Ziegler-Natta | Ethylene (B1197577)/1-Dodecene | CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO | 50 - 150 | 2.0 - 3.5 | Semicrystalline, tunable thermal properties.[10] |
| Ziegler-Natta | Ethylene/1-Tetradecene | CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO | 45 - 140 | 2.1 - 3.8 | Semicrystalline, decreased melting point with higher comonomer incorporation.[10] |
| Thiol-Yne Click | Activated Internal Diyne + Dithiol | None (Thermal) | 10 - 30 | 1.5 - 2.5 | Elastomeric materials with tunable mechanical properties.[9] |
| Metathesis (ROAMP) | Strained Cyclic Alkyne | [MesC≡Mo(OC(CH₃)(CF₃)₂)₃] | 20 - 100 | 1.05 - 1.2 | Fully conjugated, potential for conductive applications.[11] |
Experimental Protocols
The following are hypothetical, detailed protocols for the polymerization of this compound based on methods used for similar monomers. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Hypothetical Ziegler-Natta Copolymerization of Ethylene and this compound
This protocol is adapted from the copolymerization of ethylene with long-chain α-olefins.[10]
Materials:
-
This compound (monomer)
-
Ethylene (comonomer)
-
Toluene (solvent, anhydrous)
-
Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂) (catalyst)
-
Methylaluminoxane (MAO) (cocatalyst, 10 wt% in toluene)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (10% aqueous solution)
-
Schlenk flask and line
-
Gas-tight syringe
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask, dissolve a predetermined amount of the titanium catalyst in 50 mL of anhydrous toluene.
-
Add the desired amount of this compound to the flask via syringe.
-
Introduce the MAO solution to the flask and stir for 10 minutes at room temperature to activate the catalyst.
-
Pressurize the flask with ethylene gas (e.g., 1 atm) and maintain a constant pressure throughout the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1-4 hours) at a controlled temperature (e.g., 50 °C).
-
Quench the polymerization by slowly adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% HCl.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as GPC (for molecular weight and PDI), NMR (for comonomer incorporation), and DSC (for thermal properties).
Protocol 2: Hypothetical Thiol-Yne Click Polymerization of a Diyne Analog of this compound
This protocol is based on the catalyst-free polymerization of activated internal alkynes.[8] For a non-activated alkyne like this compound, a radical initiator would likely be necessary.
Materials:
-
A custom-synthesized diyne containing the this compound moiety (e.g., a diester with terminal alkyne groups)
-
1,4-Butanedithiol (B72698) (comonomer)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
N,N-Dimethylformamide (DMF, solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vial, dissolve equimolar amounts of the diyne monomer and 1,4-butanedithiol in DMF.
-
Add AIBN (e.g., 1 mol% relative to the monomers).
-
Seal the vial and heat the mixture at 70 °C for 24 hours.
-
Monitor the reaction progress by observing the increase in viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the resulting polysulfide for its molecular weight, thermal properties, and mechanical properties.
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: Experimental workflow for Ziegler-Natta copolymerization.
Caption: Hypothetical repeating unit of poly(this compound).
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Ziegler-Natta and Metallocene Catalysts: A Revolution in Polymerization – Behin Pardazan [behinpolymerco.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polymerization of substituted acetylenes and features of the formed polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00333F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers [escholarship.org]
2-Tetradecyne: A Powerful Molecular Probe for Elucidating Biological Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tetradecyne, an alkyne-containing analog of the 14-carbon saturated fatty acid, myristic acid, has emerged as a critical molecular probe in the study of protein lipidation and fatty acid metabolism. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This enables the sensitive and specific detection, visualization, and enrichment of molecules that have incorporated this compound, providing invaluable insights into their biological roles. This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe in biological systems, with a focus on studying protein N-myristoylation, a crucial co- and post-translational modification.
Core Applications of this compound
This compound is primarily utilized as a chemical reporter to study processes involving myristic acid. The most prominent application is in the investigation of protein N-myristoylation.
1. Metabolic Labeling and Profiling of N-Myristoylated Proteins:
N-myristoylation is the covalent attachment of myristate to the N-terminal glycine (B1666218) of a protein, catalyzed by N-myristoyltransferase (NMT).[1] This modification is critical for protein localization to membranes, protein-protein interactions, and signal transduction.[2][3][4] By supplementing cell culture media with this compound, the alkyne-tagged fatty acid is metabolically incorporated into proteins by NMT in place of native myristic acid.[5] These tagged proteins can then be detected and identified using click chemistry.
2. Visualization of Protein Localization and Dynamics:
Once metabolically labeled with this compound, proteins can be conjugated to fluorescent azide (B81097) reporters. This allows for the visualization of their subcellular localization and trafficking using fluorescence microscopy, providing spatial and temporal information about protein dynamics within the cell.[1]
3. Identification of Novel N-Myristoylated Proteins:
Through the conjugation of a biotin-azide tag and subsequent affinity purification using streptavidin beads, this compound-labeled proteins can be enriched from complex cell lysates. The enriched proteins can then be identified by mass spectrometry, enabling the discovery of novel N-myristoylated proteins and the characterization of the myristoylated proteome.[5]
4. Investigating the Role of N-Myristoylation in Signaling Pathways:
This compound can be used to study the role of N-myristoylation in specific signaling pathways. For example, the Src family of tyrosine kinases are N-myristoylated, and this modification is essential for their membrane localization and kinase activity.[6][7] By using this compound in combination with inhibitors or genetic perturbations, researchers can dissect the role of myristoylation in Src-mediated signaling.
Data Presentation: Quantitative Parameters for this compound Labeling
The following table summarizes typical quantitative parameters for metabolic labeling experiments using this compound (or its commonly used analog, YnMyr). Optimal conditions should be determined empirically for each cell line and experimental setup.
| Parameter | Typical Range | Cell Line Examples | Notes |
| Probe Concentration | 10 - 50 µM | HeLa, HEK293, Jurkat, Toxoplasma gondii-infected HFF | Higher concentrations can be toxic. A concentration of 25 µM is a good starting point.[5] |
| Incubation Time | 4 - 24 hours | HeLa, HEK293, Jurkat, C2C12 myoblasts | Shorter times (e.g., 4-8 hours) can be used to study rapid turnover, while longer times (e.g., 16-24 hours) increase labeling density.[3][5] |
| BSA Conjugation | Required | All adherent and suspension cell lines | This compound is hydrophobic and requires conjugation to fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery in aqueous cell culture media.[8][9] |
| Click Reaction: Copper (CuSO₄) Concentration | 100 µM - 1 mM | In vitro lysates | The concentration can be optimized for reaction efficiency. |
| Click Reaction: Reducing Agent (Sodium Ascorbate) Concentration | 1 - 5 mM | In vitro lysates | Should be freshly prepared. |
| Click Reaction: Ligand (THPTA/TBTA) Concentration | 100 µM - 1 mM | In vitro lysates | Ligands stabilize the Cu(I) catalyst. |
| Click Reaction: Azide-Reporter Concentration | 10 - 100 µM | In vitro lysates | The concentration of the azide-fluorophore or azide-biotin should be optimized for the specific reporter. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol describes the preparation of a stock solution of this compound conjugated to fatty acid-free BSA for use in cell culture.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
150 mM NaCl in sterile water
-
Sterile water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, glucose-free cell culture medium (e.g., RPMI) or 150 mM NaCl.[10]
-
Vortex vigorously until the BSA is completely dissolved.
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Add the this compound stock solution to the BSA solution at a 1:100 dilution to achieve the desired final concentration (e.g., 5 mM). The solution may become cloudy.[10]
-
Incubate the mixture at 37°C for 30 minutes with occasional vortexing until the solution clears, indicating conjugation of the fatty acid to BSA.[10]
-
Sterile filter the this compound-BSA conjugate solution using a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use.
Protocol 2: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound-BSA conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells to be at approximately 70-80% confluency at the time of harvesting.
-
Prepare the labeling medium by adding the this compound-BSA conjugate to the complete cell culture medium to a final concentration of 10-50 µM. A vehicle control with BSA alone should be prepared in parallel.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the labeling medium or vehicle control medium to the cells.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
After incubation, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with cold PBS to remove excess labeling reagent.
-
The cell pellet can be stored at -80°C or used immediately for downstream applications.
Protocol 3: In-Gel Fluorescence Visualization of this compound-Labeled Proteins
Materials:
-
Metabolically labeled cell pellet (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-fluorophore (e.g., TAMRA-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lyse the cell pellet in an appropriate lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. A typical reaction cocktail includes:
-
Azide-fluorophore (final concentration 10-50 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
TBTA or THPTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Quench the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[1]
Protocol 4: Enrichment and Mass Spectrometry Analysis of this compound-Labeled Proteins
Materials:
-
Metabolically labeled cell lysate (from Protocol 2)
-
Click chemistry reagents (as in Protocol 3, but with Azide-PEG3-Biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
Mass spectrometer
Procedure:
-
Perform the click chemistry reaction as described in Protocol 3, using azide-PEG3-biotin instead of a fluorescent azide.
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at room temperature with rotation to capture the labeled proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can be run briefly on an SDS-PAGE gel, and the entire protein lane excised for in-gel digestion.
-
Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Extract the peptides from the gel pieces.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine, searching for peptides that were enriched in the this compound-labeled sample compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a molecular probe.
References
- 1. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 6. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Metabolic Labeling of Lipids with 2-Tetradecyne Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic labeling of lipids using 2-tetradecyne analogs. This powerful technique enables the tracking and visualization of lipid metabolism and localization within cellular systems, offering valuable insights for basic research and drug development. By incorporating a bioorthogonal alkyne group into lipids, researchers can employ "click chemistry" for subsequent detection by fluorescence microscopy or mass spectrometry.
Introduction
Metabolic labeling with alkyne-containing lipid analogs is a robust method for studying the dynamics of lipid metabolism. Fatty acid analogs, such as those derived from this compound, are readily taken up by cells and incorporated into various lipid species through endogenous metabolic pathways. The terminal alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with an azide-bearing reporter molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1] This allows for the sensitive and specific detection of newly synthesized lipids.
Applications
-
Tracking Lipid Trafficking and Localization: Visualize the subcellular distribution of newly synthesized lipids.
-
Monitoring Lipid Metabolism: Investigate the incorporation of fatty acids into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).[2]
-
High-Content Imaging and Analysis: Combine with other fluorescent probes or antibodies for multi-parametric analysis of cellular processes.[3]
-
Mass Spectrometry-Based Lipidomics: Quantify the flux of fatty acids through various metabolic pathways.[1]
Data Presentation
Table 1: Recommended Labeling Conditions for this compound Analogs
| Parameter | Fluorescence Microscopy | Mass Spectrometry | Reference(s) |
| Probe Concentration | 2.5 - 50 µM | 10 - 100 µM | [3][4] |
| Incubation Time | 2 - 24 hours | 5 minutes - 24 hours | [3][5] |
| Cell Type | Adherent or suspension cells | Adherent or suspension cells | [3][6] |
| Typical Reporter | Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide) | Azide-biotin or azide with a mass tag | [3][5] |
Table 2: Click Chemistry Reaction Components
| Component | Concentration for Fluorescence Microscopy | Concentration for Mass Spectrometry | Reference(s) |
| Copper(II) Sulfate (B86663) (CuSO4) | 100 µM - 2 mM | 100 µM - 1 mM | [3][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.5 - 5 mM | 1 - 5 mM | [7] |
| Copper Chelator (e.g., THPTA) | 100 µM - 1 mM | 100 µM - 1 mM | [8] |
| Azide Reporter | 10 - 50 µM | 20 - 100 µM | [3] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Fluorescence Imaging of Lipids
This protocol describes the metabolic labeling of cellular lipids with a this compound analog followed by fluorescence detection using click chemistry.
Materials:
-
This compound fatty acid analog (e.g., 2-tetradecynoic acid)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS or Tris buffer)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Replace the existing medium with the labeling medium and incubate for the desired time (e.g., 4-24 hours) under normal cell culture conditions.
-
Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following components in order:
-
880 µL of click reaction buffer
-
10 µL of 10 mM CuSO4 stock solution (final concentration: 100 µM)
-
20 µL of 50 mM reducing agent stock solution (final concentration: 1 mM)
-
10 µL of 10 mM copper chelator stock solution (final concentration: 100 µM)
-
10 µL of 1 mM fluorescent azide stock solution (final concentration: 10 µM)
-
-
Wash the cells twice with click reaction buffer.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining: Aspirate the click reaction cocktail and wash the cells three times with PBS. If desired, stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Workflow for fluorescence imaging of metabolically labeled lipids.
Protocol 2: Metabolic Labeling and Mass Spectrometry Analysis of Lipids
This protocol outlines the metabolic labeling of cellular lipids with a this compound analog for subsequent analysis by mass spectrometry.
Materials:
-
This compound fatty acid analog
-
Cell culture medium and supplements
-
PBS
-
Cell scraper
-
Lipid extraction solvents (e.g., chloroform, methanol, MTBE)[6][9][10]
-
Internal standards for mass spectrometry
-
Click chemistry reagents (as in Protocol 1, but with an azide-biotin or other mass tag reporter)
-
Solvents for mass spectrometry (e.g., acetonitrile, isopropanol, formic acid)
Procedure:
-
Metabolic Labeling:
-
Culture and label cells with the this compound analog as described in Protocol 1, steps 1 and 2. For mass spectrometry, labeling times can be shorter to capture rapid metabolic events.[5]
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Lipid Extraction:
-
Perform lipid extraction using a method of choice (e.g., Folch, Bligh and Dyer, or MTBE extraction).[6][9][10]
-
Briefly, for a modified Folch extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Click Chemistry Reaction (on extracted lipids):
-
Resuspend the dried lipids in a suitable solvent (e.g., methanol).
-
Prepare the click reaction cocktail with an azide-biotin or other mass-tagged reporter.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Sample Cleanup (if using biotin):
-
If an azide-biotin reporter was used, enrich the biotinylated lipids using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated lipids.
-
Elute the biotinylated lipids from the beads.
-
-
Mass Spectrometry Analysis:
-
Resuspend the final lipid sample in a solvent compatible with mass spectrometry.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled lipid species.[11]
-
Workflow for mass spectrometry analysis of metabolically labeled lipids.
Signaling Pathway Visualization
The this compound analogs are incorporated into fatty acyl-CoA pools and can enter numerous lipid metabolic pathways. The following diagram illustrates a simplified overview of the potential metabolic fate of these analogs.
Simplified metabolic pathways for this compound analogs.
Conclusion
Metabolic labeling with this compound analogs is a versatile and powerful technique for the study of lipid metabolism. The protocols and data presented here provide a starting point for researchers to design and implement these methods in their own experimental systems. Optimization of labeling conditions and downstream detection methods may be required for specific cell types and applications.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. limes-institut-bonn.de [limes-institut-bonn.de]
- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 7. In situ synthesis of fluorescent membrane lipids (ceramides) using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 11. euncl.org [euncl.org]
Application Notes and Protocols for Surface Functionalization
Topic: Protocol for Functionalizing Surfaces with 2-Tetradecyne and Other Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization is a critical process in drug development, diagnostics, and materials science, enabling the immobilization of biomolecules, polymers, and other entities onto solid substrates. A powerful and widely used method for achieving this is "click chemistry," a set of bio-orthogonal reactions that are rapid, specific, and high-yielding.[1][2] The most prominent click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically joins a terminal alkyne with an azide (B81097) to form a stable triazole linkage.[3][4]
This document provides a detailed protocol for functionalizing hydroxyl-terminated surfaces (e.g., glass, silicon oxide) with alkynes for subsequent azide-alkyne cycloaddition. It is important to distinguish between terminal alkynes (with a hydrogen on the sp-hybridized carbon) and internal alkynes, such as this compound. Standard CuAAC protocols are highly efficient for terminal alkynes but are generally slow and inefficient for internal alkynes.[5]
Therefore, this note first presents a robust, generalized protocol using a commercially available terminal alkyne silane (B1218182). It then describes the necessary adaptations and alternative catalytic systems, specifically Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), required for successfully reacting internal alkynes like this compound on a surface.[1][6] RuAAC provides a pathway to forming fully substituted 1,2,3-triazoles from internal alkynes.[7]
Experimental Workflow Overview
The overall process involves three main stages: substrate preparation to generate reactive hydroxyl groups, silanization to introduce the alkyne functionality, and the final click reaction to conjugate the molecule of interest.
Caption: General workflow for surface functionalization via alkyne-azide click chemistry.
Detailed Experimental Protocols
Part A: Substrate Preparation (Hydroxylation)
This step is crucial for creating a high density of surface hydroxyl (-OH) groups, which are necessary for efficient silanization.[8][9]
Method A1: Piranha Solution Cleaning (for Silicon, Glass, Quartz)
-
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Glass beakers
-
Deionized (DI) water
-
Nitrogen gas stream
-
-
Protocol:
-
Place substrates in a clean glass beaker.
-
Prepare piranha solution by carefully adding 1 part H₂O₂ to 3 parts H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Prepare and use only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Immerse the substrates in the piranha solution for 30-60 minutes.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water (at least 5 cycles).
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the hydroxylated substrates immediately for silanization.
-
Method A2: Oxygen Plasma Cleaning
-
Materials:
-
Plasma cleaner
-
Oxygen gas source
-
-
Protocol:
-
Place clean substrates into the chamber of the plasma cleaner.
-
Evacuate the chamber and introduce oxygen gas.
-
Treat the substrates with oxygen plasma (e.g., 40 W, 30 SCCM O₂) for 2-5 minutes.
-
Vent the chamber and remove the substrates.
-
Use the hydroxylated substrates immediately for silanization to prevent surface rearrangement and contamination.
-
Part B: Surface Silanization with an Alkyne Group
This protocol describes the deposition of a self-assembled monolayer (SAM) of an organosilane to create a surface ready for click chemistry.[10][11]
Protocol B1: Silanization with a Terminal Alkyne
-
Materials:
-
(3-propargyloxypropyl)triethoxysilane (or similar terminal alkyne silane)
-
Anhydrous Toluene (B28343)
-
Vacuum desiccator
-
Sonicator
-
Oven
-
-
Protocol:
-
Prepare a 1% (v/v) solution of the alkyne-silane in anhydrous toluene in a clean, dry glass container.
-
Place the freshly hydroxylated substrates into the silane solution. To prevent multilayer formation, ensure all materials and the environment are as anhydrous as possible.
-
Incubate for 2-4 hours at room temperature with gentle agitation. Alternatively, for vapor deposition, place the substrates in a vacuum desiccator alongside an open vial containing the alkyne-silane and pull a vacuum for 4-12 hours.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove physisorbed silane.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol (B145695) and DI water.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes. This promotes the formation of stable siloxane (Si-O-Si) bonds.
-
Store the alkyne-functionalized substrates in a desiccator until use.
-
Part C: Azide-Alkyne Cycloaddition
Protocol C1: CuAAC for Terminal Alkynes
-
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin, fluorescent azide dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., PBS, water/t-BuOH mixture)
-
-
Protocol:
-
Prepare a solution of the azide-functionalized molecule (e.g., 1 mM) in the chosen solvent.
-
Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in water.
-
Immerse the alkyne-functionalized substrate in the azide solution.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
After incubation, remove the substrate and wash thoroughly with DI water, then ethanol, and dry under a nitrogen stream.
-
Protocol C2: RuAAC for Internal Alkynes (e.g., this compound)
The CuAAC reaction is inefficient for internal alkynes. Ruthenium-based catalysts must be used to achieve cycloaddition.[1][6] This protocol assumes a surface has been prepared with a silane containing the this compound moiety (requiring custom synthesis).
-
Materials:
-
Azide-functionalized molecule
-
Ruthenium catalyst, e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄
-
Anhydrous, deoxygenated solvent (e.g., Toluene or DMF)
-
-
Protocol:
-
In an inert atmosphere (glovebox), immerse the this compound functionalized substrate in a solution of the azide-functionalized molecule (e.g., 5-10 mM) in anhydrous, deoxygenated solvent.
-
Add the ruthenium catalyst to a final concentration of 5-10 mol% relative to the estimated surface alkyne density.
-
Incubate the reaction for 24-72 hours at a temperature between 60-100°C. Reaction times and temperatures are significantly higher than for CuAAC.[1]
-
After incubation, remove the substrate and wash extensively with fresh solvent (toluene, then ethanol) to remove the catalyst and unreacted reagents.
-
Dry the substrate under a nitrogen stream.
-
Surface Characterization and Data
Successful functionalization should be confirmed at each major step using surface analysis techniques. The following tables provide representative data.
Table 1: Water Contact Angle (WCA) Measurements
| Surface Modification Step | Typical WCA (°) | Interpretation |
| Bare Silicon Wafer | 30 - 40° | Native oxide layer with some hydrophilicity. |
| After Piranha/O₂ Plasma | < 10° | Highly hydrophilic due to high density of -OH groups. |
| After Alkyne-Silanization | 75 - 85° | Increased hydrophobicity from the alkyl chains of the silane.[12][13] |
| After PEG Conjugation (via Click) | 35 - 45° | Increased hydrophilicity due to the attached PEG chains. |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface Modification Step | Expected Elements | Key Observations |
| Hydroxylated Silicon | Si, O | High oxygen content. |
| Alkyne-Silanized | Si, O, C | Appearance of a significant C 1s signal from the silane.[12][14] |
| After Azide Click Reaction | Si, O, C, N | Appearance of a N 1s signal, confirming triazole ring formation.[12] |
Reaction Pathway Visualization
The following diagram illustrates the chemical transformations occurring on the surface during silanization and a subsequent RuAAC reaction, which is suitable for internal alkynes like this compound.
Caption: Chemical pathway for silanization with an internal alkyne and subsequent RuAAC.
References
- 1. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Silanization - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 12. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Tetradecyne Synthesis
Welcome to the technical support center for the synthesis of 2-Tetradecyne. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally efficient method for synthesizing this compound is the alkylation of a terminal alkyne. This involves the deprotonation of 1-dodecyne (B1581785) to form a lithium or sodium acetylide, followed by a nucleophilic substitution reaction (SN2) with a methyl halide, such as methyl iodide.
Q2: Which base is better for the deprotonation of 1-dodecyne: n-Butyllithium (n-BuLi) or Sodium Amide (NaNH2)?
A2: Both n-BuLi and NaNH2 are strong bases capable of deprotonating terminal alkynes like 1-dodecyne.
-
n-Butyllithium (n-BuLi) is a very strong base and is often preferred for achieving high yields. It is soluble in organic solvents like tetrahydrofuran (B95107) (THF), leading to a homogeneous reaction mixture. However, it is highly pyrophoric and requires careful handling under anhydrous and inert conditions.
-
Sodium Amide (NaNH2) is also a very strong base and is a suitable alternative.[1] It is a solid and often used as a suspension in an inert solvent like liquid ammonia (B1221849) or a high-boiling ether. While less pyrophoric than n-BuLi, it also requires anhydrous conditions.
The choice often depends on the specific reaction scale, available equipment, and the researcher's experience with these reagents. For many lab-scale preparations, n-BuLi in THF is a common choice.
Q3: What are the primary side reactions that can lower the yield of this compound synthesis?
A3: The primary side reaction of concern is the E2 elimination of the methyl halide.[2] This is more likely to occur if the acetylide acts as a base rather than a nucleophile.[2] However, with a primary halide like methyl iodide, the SN2 reaction is strongly favored.[3] Other potential issues include:
-
Incomplete deprotonation of 1-dodecyne: This can be caused by using a weak base, insufficient amount of base, or the presence of moisture which will quench the strong base.
-
Reaction with atmospheric moisture or carbon dioxide: The acetylide intermediate is highly reactive and will be quenched by water or react with CO2. Therefore, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is crucial.
-
Dimerization of the alkyne: While less common under these conditions, oxidative coupling of the terminal alkyne can occur in the presence of certain metal catalysts and oxygen.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate). The disappearance of the starting material (1-dodecyne) and the appearance of a new, less polar spot (this compound) indicates the reaction is proceeding.
-
GC-MS: This technique can provide more detailed information about the composition of the reaction mixture, including the presence of starting materials, the desired product, and any side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient strong base (n-BuLi or NaNH2).2. Presence of moisture or acidic impurities in reagents or glassware.3. Low reaction temperature leading to slow reaction rate.4. Inactive methyl iodide. | 1. Use freshly titrated or a new bottle of n-BuLi. Ensure NaNH2 is dry and free-flowing.2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Purify 1-dodecyne if necessary.3. Allow the reaction to warm to room temperature and stir for a longer duration.4. Use fresh, properly stored methyl iodide. |
| Presence of Unreacted 1-Dodecyne | 1. Incomplete deprotonation.2. Insufficient amount of methyl iodide.3. Short reaction time. | 1. Ensure the correct stoichiometry of a potent base is used.2. Use a slight excess (e.g., 1.1 equivalents) of methyl iodide.3. Increase the reaction time and monitor by TLC or GC-MS until the starting material is consumed. |
| Formation of a Significant Amount of Side Products | 1. Reaction temperature is too high, promoting side reactions.2. Use of a secondary or tertiary alkyl halide instead of a methyl halide, leading to E2 elimination.[2] | 1. Maintain the recommended reaction temperature, especially during the addition of reagents.2. Ensure that a primary methyl halide (e.g., methyl iodide) is used as the electrophile. |
| Difficulty in Isolating the Pure Product | 1. Incomplete reaction, leaving starting material that is difficult to separate.2. Formation of non-volatile impurities. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC-MS.2. Use column chromatography for purification if distillation is not effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Alkylation of 1-Dodecyne
This protocol details a representative procedure for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equivalents |
| 1-Dodecyne | 166.31 | 0.768 | 1.66 g | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 4.4 mL | 11.0 | 1.1 |
| Methyl Iodide | 141.94 | 2.28 | 1.56 g (0.68 mL) | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - | - |
| Saturated Ammonium (B1175870) Chloride (aq) | - | - | 20 mL | - | - |
| Diethyl Ether | - | - | 50 mL | - | - |
| Brine | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen). The flask is equipped with a magnetic stir bar and a rubber septum.
-
Addition of 1-Dodecyne: Anhydrous THF (50 mL) and 1-dodecyne (1.66 g, 10.0 mmol) are added to the flask via syringe.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: The reaction mixture is cooled back down to 0 °C in an ice bath. Methyl iodide (1.56 g, 11.0 mmol) is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with hexane) to yield pure this compound.
Expected Yield: Yields for this type of reaction are typically in the range of 80-95%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Common side products in the synthesis of 2-Tetradecyne
Welcome to the technical support center for the synthesis of 2-tetradecyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the alkylation of a terminal alkyne. This SN2 reaction involves the deprotonation of a small terminal alkyne, such as propyne (B1212725), with a strong base to form a potent nucleophile, the acetylide anion. This is followed by the reaction of the acetylide with a long-chain primary alkyl halide, such as 1-bromoundecane (B50512).[1][2][3]
Q2: What are the primary reagents and solvents used in this synthesis?
A2: Typically, a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) is used to deprotonate the terminal alkyne.[1][3] The subsequent alkylation is carried out with a primary alkyl halide, for example, 1-bromoundecane. The choice of solvent for the alkylation step is critical, and ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to ensure the solubility of the reactants.
Q3: What is the main side product I should be aware of?
A3: The most common side product in the synthesis of this compound via alkylation is the corresponding alkene, formed through an E2 elimination reaction.[1][2] When using 1-bromoundecane, the primary elimination byproduct would be 1-undecene (B165158). This side reaction becomes more significant if secondary or tertiary alkyl halides are used, or if the reaction conditions (e.g., sterically hindered base, high temperature) favor elimination.[1][2]
Q4: How can I minimize the formation of the elimination side product?
A4: To minimize the E2 elimination side product, it is crucial to use a primary alkyl halide (e.g., 1-bromoundecane).[1][2] Additionally, using a non-sterically hindered strong base and maintaining a controlled reaction temperature can favor the desired SN2 substitution over elimination.
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound from the reaction mixture typically involves an aqueous workup to remove any remaining base and salts. The organic layer is then dried and the solvent is removed. Due to the similar boiling points of this compound and potential long-chain alkene side products, fractional distillation or column chromatography on silica (B1680970) gel are effective methods for obtaining the pure alkyne.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete deprotonation of propyne. 2. The alkyl halide is not reactive enough (e.g., an alkyl chloride was used instead of a bromide or iodide). 3. The reaction temperature is too low. 4. Poor solubility of the alkyl halide. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂). Allow adequate time for the deprotonation to complete before adding the alkyl halide. 2. Use a more reactive alkyl halide, such as 1-bromoundecane or 1-iodoundecane. 3. Gently warm the reaction mixture after the addition of the alkyl halide, but monitor carefully to avoid promoting the elimination side reaction. 4. Use a co-solvent like HMPA (use with caution due to toxicity) or DMSO to improve the solubility of the long-chain alkyl halide. |
| High percentage of 1-undecene side product | 1. The reaction temperature is too high. 2. The base used is sterically hindered. 3. A secondary or tertiary alkyl halide was used. | 1. Maintain a lower reaction temperature during the alkylation step. 2. Use a smaller, non-hindered base like sodium amide. 3. Ensure that the starting alkyl halide is primary. |
| Difficulty in separating this compound from starting materials or side products | 1. Incomplete reaction leaving unreacted alkyl halide. 2. Similar physical properties of the product and side products. | 1. Monitor the reaction by TLC or GC to ensure completion. If the reaction has stalled, consider adding more of the acetylide. 2. Employ high-efficiency fractional distillation or careful column chromatography for separation. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the alkylation of propyne with 1-bromoundecane.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Propyne (condensed gas or generated in situ)
-
1-Bromoundecane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation of Propyne: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense liquid ammonia (approx. 200 mL). Add sodium amide (1.1 eq) in portions. Bubble propyne gas (1.2 eq) through the stirred solution until the blue color of the dissolved sodium disappears, indicating the formation of the sodium propynide.
-
Alkylation: To the suspension of sodium propynide, add anhydrous THF (100 mL) to aid in solubility. Slowly add a solution of 1-bromoundecane (1.0 eq) in anhydrous THF (50 mL) dropwise to the reaction mixture at -78 °C (dry ice/acetone bath). After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add diethyl ether (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
Data Presentation
| Product/Side Product | Structure | Molar Mass ( g/mol ) | Typical Yield (%) | Common Analytical Techniques |
| This compound | CH₃-C≡C-(CH₂)₁₀-CH₃ | 194.36 | 70-85% | GC-MS, ¹H NMR, ¹³C NMR |
| 1-Undecene | CH₂=CH-(CH₂)₈-CH₃ | 154.30 | 5-15% | GC-MS, ¹H NMR |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 2-Tetradecyne Purification
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Tetradecyne, a long-chain internal alkyne. The methodologies and recommendations provided are based on general principles for the purification of similar non-polar, high molecular weight alkynes and are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and similar long-chain alkynes are flash column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include starting materials from the synthesis (e.g., 1-bromododecane (B92323) and ethyne, or a corresponding dihalide precursor), partially reacted intermediates (e.g., vinyl halides), isomers of this compound, and byproducts from side reactions.[1][2][3][4] If synthesized via an elimination reaction from a dihalide, related alkenes might also be present.[3][4]
Q3: How can I remove polar impurities from my this compound sample?
A3: A simple and effective method to remove polar impurities is to pass the crude product through a plug of silica (B1680970) gel using a non-polar solvent like hexane (B92381). The non-polar this compound will elute quickly, while the more polar impurities will be retained on the silica.
Q4: Is this compound stable to silica gel chromatography?
A4: Generally, internal alkynes like this compound are stable on silica gel. However, prolonged exposure or highly activated silica could potentially lead to isomerization or degradation. It is always advisable to perform a quick spot test on a TLC plate to check for stability before committing the entire sample to a column.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Flash Column Chromatography
Problem: My this compound is not separating from a non-polar impurity.
-
Possible Cause: The solvent system is too polar, causing both your product and the impurity to move too quickly up the column.
-
Solution: Decrease the polarity of your eluent. For very non-polar compounds like this compound, you may need to use pure hexane or a very low percentage of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether in hexane. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can also be effective.
Problem: My this compound is eluting very slowly or not at all.
-
Possible Cause: The solvent system is not polar enough to move the compound up the column. While this compound is non-polar, it still requires a solvent with some eluting power.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using pure hexane, try adding 1-2% diethyl ether or ethyl acetate.
Problem: I see streaking or tailing of my spot on the TLC plate.
-
Possible Cause 1: The sample is overloaded on the TLC plate or the column.
-
Solution 1: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is a silica-to-sample ratio of at least 50:1 for good separation.
-
Possible Cause 2: The compound may be interacting too strongly with the silica gel.
-
Solution 2: Consider using a less polar stationary phase, such as alumina, or deactivating the silica gel by adding a small percentage of triethylamine (B128534) to the eluent if acidic impurities are suspected to be causing the issue.
Recrystallization
Problem: My this compound oils out instead of crystallizing.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a crystal lattice.[5][6][7]
-
Possible Cause 2: The solvent is not ideal. For non-polar compounds like long-chain alkynes, finding a suitable single solvent for recrystallization can be challenging.
-
Solution 2: Try a mixed solvent system. Dissolve the this compound in a good solvent (e.g., hot hexane or acetone) and then slowly add a poor solvent (e.g., methanol (B129727) or isopropanol) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then try cooling again.
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization.[7]
Vacuum Distillation
Problem: The distillation is very slow or not occurring at the expected temperature.
-
Possible Cause 1: The vacuum is not low enough. The boiling point of high molecular weight compounds is highly dependent on the pressure.
-
Solution 1: Ensure your vacuum pump is in good working order and that all connections in your distillation setup are properly sealed to achieve a lower pressure. Vacuum distillation is often necessary for separating long-chain hydrocarbons.[8][9][10][11][12]
-
Possible Cause 2: The heating temperature is too low.
-
Solution 2: Gradually and carefully increase the temperature of the heating mantle. Use a stirring bar to ensure even heating and prevent bumping.
Problem: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum.
-
Solution: Improve the vacuum to further lower the boiling point. Ensure the distillation is performed as quickly as possible to minimize the time the compound spends at high temperatures.
Data Presentation
Due to the limited specific data available for this compound, the following table provides estimated values based on similar long-chain hydrocarbons and general principles.
| Parameter | Flash Column Chromatography | Recrystallization | Vacuum Distillation |
| Stationary Phase | Silica Gel (230-400 mesh) | - | - |
| Mobile Phase | Hexane or Hexane/Ethyl Acetate (e.g., 99:1) | Hexane/Acetone or Hexane/Methanol | - |
| Typical Purity | >95% | >98% (if successful) | >99% |
| Estimated Yield | 80-95% | 50-80% | >90% |
| Key Advantage | Good for a wide range of impurities | Can provide very high purity | Excellent for removing non-volatile impurities |
| Key Disadvantage | Requires solvent, can be time-consuming | Finding a suitable solvent can be difficult | Requires specialized equipment, potential for thermal decomposition |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or hexane). Spot the solution on a silica gel TLC plate and develop it in a chamber with a non-polar solvent system, such as pure hexane or a 99:1 mixture of hexane and ethyl acetate. Visualize the spots using a suitable stain (e.g., potassium permanganate). The ideal Rf value for the product should be around 0.2-0.3 for good separation.
-
Column Packing: Select an appropriate size column and slurry pack it with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization of a Long-Chain Alkyne
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane, acetone).
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Inducing Crystallization: If necessary, place the flask in an ice-water bath to further cool the solution. If crystals still do not form, try scratching the inner wall of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logic diagram for selecting a purification method.
References
- 1. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 10. CN104053751A - Process for vacuum distillation of hydrocarbon streams - Google Patents [patents.google.com]
- 11. inspenet.com [inspenet.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 2-Tetradecyne Coupling Reactions
Welcome to the technical support center for optimizing 2-tetradecyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is giving a low yield. What are the most common causes?
A1: Low yields in Sonogashira couplings involving long-chain alkynes like this compound can stem from several factors:
-
Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not suitable for the specific substrates.
-
Suboptimal Base: The base may not be strong enough to efficiently deprotonate this compound or may be sterically hindered.
-
Poor Solvent Choice: The solubility of the long-chain alkyne and other reagents can be critical. A solvent that ensures all components remain in solution is essential.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of this compound (Glaser coupling).[1]
-
Impure Reagents: The quality of the palladium catalyst, copper(I) salt, base, and solvent is crucial for success.
Q2: I am observing a significant amount of a side product that I suspect is the homocoupling product of this compound (a 1,3-diyne). How can I minimize this?
A2: The formation of the homocoupling product, often referred to as the Glaser coupling product, is a common side reaction, particularly when using copper co-catalysts.[1] To minimize this:
-
Ensure Rigorous Exclusion of Oxygen: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Consider Copper-Free Conditions: Numerous protocols for copper-free Sonogashira couplings have been developed, which can eliminate the primary pathway for homocoupling.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.
-
Use a High-Quality Amine Base: The amine base plays a role in the catalytic cycle, and its purity can affect the outcome.
Q3: What are the key differences in setting up a Sonogashira, Suzuki, and Negishi coupling reaction with this compound?
A3: The primary differences lie in the organometallic reagent used and the specific reaction conditions:
-
Sonogashira Coupling: This reaction couples a terminal alkyne (this compound) with an aryl or vinyl halide. It typically requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base.[3]
-
Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester derived from this compound) with an aryl or vinyl halide. It requires a palladium catalyst and a base, often an inorganic base like potassium carbonate or cesium carbonate, and frequently uses a two-phase solvent system (e.g., toluene (B28343)/water).
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent (prepared from this compound) with an aryl or vinyl halide. It is catalyzed by a palladium or nickel complex. Organozinc reagents are known for their high reactivity and functional group tolerance.
Q4: Can the long alkyl chain of this compound affect the reaction conditions?
A4: Yes, the C12 alkyl chain of this compound can influence the reaction in several ways:
-
Solubility: The hydrophobicity of this compound may require the use of less polar solvents to ensure it remains in solution with the other reagents.
-
Steric Hindrance: While the linear chain itself may not be excessively bulky at the reaction center, its overall size could influence the approach of the catalyst and other reagents, potentially requiring ligands with appropriate steric profiles to achieve optimal results.
-
Reaction Kinetics: The diffusion rates of the larger molecules in the reaction medium might be slower, potentially necessitating longer reaction times or slightly elevated temperatures compared to smaller alkynes.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. Screen different phosphine (B1218219) ligands to find one that is optimal for your substrate combination. Bulky, electron-rich phosphine ligands are often effective.[4] |
| Ineffective Base | Ensure the base is strong enough to deprotonate this compound (pKa ≈ 25). Common choices include triethylamine (B128534), diisopropylethylamine, or cesium carbonate for copper-free systems. Ensure the base is dry and of high purity. |
| Poor Reagent Solubility | Try a different solvent or a solvent mixture. For the hydrophobic this compound, solvents like toluene, THF, or dioxane may be more suitable than highly polar options. |
| Oxygen in the System | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While room temperature is sometimes sufficient for aryl iodides, aryl bromides often require heating.[5] Monitor for decomposition at higher temperatures. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Step |
| Homocoupled Diyne (Glaser Product) | Presence of oxygen, especially with a copper co-catalyst. | Rigorously exclude oxygen. Switch to a copper-free Sonogashira protocol. Add the alkyne slowly to the reaction mixture. |
| Dehalogenated Starting Material | May occur with certain catalysts and bases, particularly at elevated temperatures. | Screen different palladium catalysts and ligands. Lower the reaction temperature. |
| Polymerization/Oligomerization of the Alkyne | Can be promoted by catalyst decomposition or high temperatures. | Ensure the catalyst is active and the reaction is run under inert conditions. Consider using a slight excess of the aryl halide. |
Data Presentation
Table 1: Representative Conditions for Sonogashira Coupling of Long-Chain Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Dodecyne | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N | THF | 60 | 12 | 85 |
| 1-Dodecyne | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 1-Hexyne | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Et₃N/THF | 70 | 8 | 88 | |
| Phenylacetylene | 4-Bromotoluene | PdCl₂(PPh₃)₂ (1.5) | PPh₃ (3) | Et₃N | DMF | 80 | 6 | 95 |
Note: This table is a compilation of representative data for long-chain alkynes and may require optimization for this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with 4-Iodotoluene (B166478)
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 4-iodotoluene (1.0 mmol, 218 mg).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
-
Reaction Setup:
-
Add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Add this compound (1.2 mmol, 0.27 mL) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 60 °C under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound with 4-Bromonitrobenzene
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 4-bromonitrobenzene (1.0 mmol, 202 mg).
-
Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and a suitable phosphine ligand (e.g., SPhos, 0.02 mmol, 8.2 mg).
-
Add cesium carbonate (2.0 mmol, 652 mg).
-
-
Reaction Setup:
-
Seal the flask and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane (B91453) (5 mL) via syringe.
-
Add this compound (1.2 mmol, 0.27 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Caption: Comparison of major coupling reactions for this compound.
Caption: Strategies to mitigate unwanted homocoupling of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Preventing isomerization of 2-Tetradecyne during synthesis
Technical Support Center: Synthesis of 2-Tetradecyne
Welcome to the technical support center for alkyne synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of this compound during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple peaks on GC-MS analysis, indicating a mixture of alkyne isomers instead of pure this compound. What is causing this?
A1: The most common cause of isomerization in alkyne synthesis is the use of a sufficiently strong base that can catalyze the migration of the triple bond along the carbon chain.[1] This process, often called the "alkyne zipper" reaction, can occur under basic conditions, leading to a thermodynamic equilibrium mixture of isomers, including 1-tetradecyne, 3-tetradecyne, and others.[2][3] The reaction proceeds through an allene (B1206475) intermediate.[1]
Q2: What is the "alkyne zipper" reaction and how does it relate to this compound synthesis?
A2: The "alkyne zipper" reaction is the base-catalyzed isomerization of an internal alkyne to a terminal alkyne.[3] When very strong bases like sodium amide (NaNH₂) or potassium 3-aminopropylamide (KAPA) are used, the triple bond can migrate along the carbon chain until it reaches the terminal position.[2] This occurs because the terminal alkyne is deprotonated by the strong base to form a stable acetylide salt, which often precipitates, driving the equilibrium towards the terminal isomer.[2] While you are targeting an internal alkyne (this compound), using an excessively strong base can unintentionally promote this migration away from the desired position.
Q3: How do I choose the correct base for synthesizing this compound to avoid isomerization?
A3: The choice of base is critical. You need a base strong enough to deprotonate the precursor alkyne (e.g., propyne (B1212725) or 1-dodecyne) to form the nucleophilic acetylide anion, but not so strong that it promotes isomerization of the final this compound product.
-
For Alkylation of Acetylides: Strong bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) are required to deprotonate terminal alkynes (pKa ≈ 25).[4][5][6] However, these bases can also catalyze isomerization. To minimize this, use them at low temperatures and for the minimum time necessary.
-
For Elimination Reactions: When synthesizing alkynes via double dehydrohalogenation, weaker bases like potassium hydroxide (B78521) (KOH) tend to favor the formation of more stable internal alkynes.[2] However, very strong bases like NaNH₂ in excess will favor the terminal alkyne.[2]
Q4: Can reaction temperature and time affect the purity of my this compound product?
A4: Yes, both temperature and reaction time are crucial variables. Higher temperatures and longer reaction times provide more energy and opportunity for the base to catalyze the migration of the triple bond, leading to a mixture of isomers.[2] It is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely to quench it as soon as the starting material is consumed.
Q5: I detected an allene intermediate in my reaction mixture. Is this related to the isomerization problem?
A5: Yes, the presence of an allene is a direct indicator of the isomerization pathway. The base-catalyzed migration of a triple bond proceeds through the formation of a transient allene intermediate via a series of deprotonation and reprotonation steps.[1][7][8] Detecting an allene confirms that your reaction conditions are promoting unwanted isomerization.
Data Presentation: Base Selection and Isomerization
The choice of base and reaction conditions can significantly influence the final product distribution. While specific data for this compound is sparse, the following table illustrates the general principles of base-catalyzed isomerization for internal alkynes.
| Base System | Typical Conditions | Predominant Product from Internal Alkyne | Rationale |
| Potassium Hydroxide (KOH) | Ethanolic, Heated | Thermodynamic mixture, favors more substituted (internal) alkynes.[8] | A moderately strong base that allows the isomers to equilibrate, favoring the more thermodynamically stable internal alkyne.[8] |
| Sodium Amide (NaNH₂) | Inert solvent, 150-160 °C | Terminal alkyne (e.g., 1-alkyne).[2] | A very strong base that drives the "zipper" reaction to completion by forming a stable, often insoluble, terminal acetylide salt.[2] |
| Potassium 3-aminopropylamide (KAPA) | 1,3-Diaminopropane, 0 °C to RT | Terminal alkyne (quantitative and rapid).[2] | A "superbase" system that causes extremely rapid and quantitative isomerization to the terminal alkyne.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Propyne
This protocol aims to synthesize this compound by alkylating the sodium salt of propyne with 1-bromoundecane (B50512). Careful control of temperature is essential to prevent isomerization.
Materials:
-
Liquid ammonia (B1221849) (NH₃)
-
Sodium metal (Na)
-
Propyne (gas)
-
1-Bromoundecane
-
Anhydrous diethyl ether or THF
-
Ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Acetylide Formation: Condense approximately 250 mL of liquid ammonia into the flask at -78 °C (dry ice/acetone bath). Carefully add small pieces of sodium metal until a persistent blue color indicates the presence of solvated electrons.
-
Bubble propyne gas through the solution. The blue color will disappear as the sodium propynilide salt is formed. Continue adding propyne until the salt formation is complete.
-
Alkylation (Critical Step): Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether through the dropping funnel. Maintain the temperature at -78 °C to -40 °C. Allowing the temperature to rise significantly can promote isomerization. The reaction is an SN2 displacement.[4][9]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC.
-
Quenching: Once the reaction is complete, cautiously quench the excess sodium amide by slowly adding solid ammonium chloride until the solution is neutral.
-
Workup: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract the organic product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
Procedure:
-
Prepare a dilute solution of the purified this compound product in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 60 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of all possible C14 alkyne isomers.
-
The retention times of the different isomers will vary. The desired this compound should be a major peak. The presence of other significant peaks at different retention times indicates isomeric impurities.
-
Couple the GC to a Mass Spectrometer (MS) to confirm that the impurity peaks have the same mass-to-charge ratio as the product, confirming they are isomers.
Visualizations
Base-Catalyzed Isomerization Pathway
Caption: Base-catalyzed isomerization pathway of this compound.
Troubleshooting Workflow for Alkyne Isomerization
References
- 1. youtube.com [youtube.com]
- 2. organic chemistry - Rearrangment during alkyne synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Long-Chain Alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain alkynes.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain alkynes difficult to characterize?
A1: Long-chain alkynes present several analytical challenges due to their physical and chemical properties:
-
Poor Solubility: Their long, nonpolar alkyl chains make them largely insoluble in water and only slightly soluble in some polar organic solvents.[1][2][3][4][5] This can complicate sample preparation for techniques like NMR and HPLC.
-
Low Volatility: The increasing carbon chain length leads to higher boiling points, making them less amenable to standard GC analysis without derivatization.[1][2]
-
Subtle Spectroscopic Signatures: In NMR spectroscopy, the signals from the numerous methylene (B1212753) (-CH2-) groups in the long chain often overlap, creating a complex region that can obscure other important signals.
-
Ambiguous Mass Spectrometry Fragmentation: Electron impact (EI) mass spectrometry often produces fragmentation patterns that are difficult to interpret, making it challenging to pinpoint the exact location of the triple bond.[6][7][8]
Q2: What is the best initial approach for identifying a newly synthesized long-chain alkyne?
A2: A combination of NMR and IR spectroscopy is a powerful starting point.
-
¹H and ¹³C NMR will confirm the presence of the alkyne carbons and proton (if terminal) and provide information about the overall carbon skeleton.
-
Infrared (IR) Spectroscopy can help distinguish between terminal and internal alkynes. Terminal alkynes show a characteristic C≡C stretch (2100-2260 cm⁻¹) and a sharp ≡C-H stretch (3260-3330 cm⁻¹).[9] Symmetrical internal alkynes may not show a C≡C stretch at all.[9]
Q3: How can I definitively determine the position of the triple bond in a long-chain alkyne?
A3: While challenging, several methods can be employed:
-
2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the alkyne carbons and protons on adjacent carbons, helping to piece together the connectivity and locate the triple bond.
-
Mass Spectrometry with Derivatization: Derivatizing the alkyne can lead to more predictable fragmentation patterns, allowing for the determination of the triple bond's location.
-
Oxidative Cleavage: Chemical methods involving ozonolysis or permanganate (B83412) oxidation can cleave the triple bond, and analysis of the resulting carboxylic acid fragments can reveal the original position of the alkyne.[10]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My long-chain alkyne has poor solubility in standard deuterated solvents like CDCl₃, leading to broad, low-intensity NMR signals. What can I do?
A: This is a common issue. Here are several strategies to improve solubility and signal quality:
-
Solvent Selection: Try less polar deuterated solvents such as benzene-d₆, toluene-d₈, or even carbon disulfide (CS₂) if your instrument allows.
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., 40-60 °C) can significantly improve the solubility of waxy or solid long-chain compounds.
-
Increase Scans: If solubility remains low, increase the number of scans (NS) to improve the signal-to-noise ratio.
-
Use a Higher Field Magnet: A stronger magnet (e.g., >500 MHz) will provide better signal dispersion, which can help in resolving overlapping methylene signals.
Q: The alkynyl proton (≡C-H) signal in my terminal alkyne is difficult to identify. Why is that and how can I find it?
A: The chemical shift of the alkynyl proton can vary (typically δ 1.7-3.1 ppm) and can sometimes be broadened by long-range coupling.[9]
-
Look for a Triplet: It often appears as a narrow triplet due to long-range coupling with the methylene protons on the adjacent carbon.[9]
-
¹H-¹³C HSQC/HMBC: An HSQC experiment will show no correlation for the alkynyl proton if it's attached to an unsubstituted sp carbon, but an HMBC will show a 2- or 3-bond correlation to the sp and sp² carbons, confirming its identity.
Mass Spectrometry (MS)
Q: Electron Impact (EI) mass spectrometry of my long-chain alkyne gives a weak or absent molecular ion (M⁺) and a complex fragmentation pattern. How can I get better data?
A: The high energy of EI often leads to extensive fragmentation. Consider these alternatives:
-
Soft Ionization Techniques: Use Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate a stronger signal for the molecular ion or a protonated molecule [M+H]⁺.
-
Derivatization for GC-MS: Converting the alkyne to a more stable derivative can lead to cleaner fragmentation. This is especially useful for identifying the triple bond's position.
Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of Alkynes
| Derivatization Method | Reagent Example | Target | Advantage | Disadvantage |
| Silylation | BSTFA, TMCS | Terminal Alkyne C-H | Increases volatility and thermal stability.[11] | Can be sensitive to moisture. |
| Pentafluorobenzyl (PFB) Derivatization | PFBBr | Terminal Alkyne C-H | Creates an electron-capturing derivative, greatly enhancing sensitivity for Electron Capture Detection (ECD) or NCI-MS.[12] | Reagent can be corrosive. |
| Alkylation/Esterification | Diazomethane, Alkyl Halides | Can be used on alkyne-containing carboxylic acids | Improves volatility and chromatographic behavior of acidic compounds.[13] | Reagents can be hazardous. |
Chromatography (GC & HPLC)
Q: I'm observing peak tailing or fronting when analyzing my long-chain alkyne by HPLC or GC. What are the common causes and solutions?
A: Poor peak shape can compromise resolution and quantification.[14][15] The cause often depends on whether it affects all peaks or just the analyte of interest.
Troubleshooting Poor Peak Shape
| Observation | Potential Cause | Recommended Solution |
| All Peaks Tail | Blocked column inlet frit; Void in the column packing bed.[14][15] | Reverse and flush the column. If the problem persists, replace the frit or the entire column. |
| Only Alkyne Peak Tails | Secondary interactions (e.g., with active sites on the column); Sample overload. | HPLC: Add a competitor (e.g., triethylamine (B128534) for basic analytes) to the mobile phase; try a different column type (e.g., with better end-capping). GC/HPLC: Reduce the injection volume or dilute the sample. |
| Peak Fronting | Sample overload; Sample solvent incompatible with the mobile phase.[16] | Dilute the sample.[16] Whenever possible, dissolve the sample in the mobile phase.[17] |
Experimental Protocols & Visualizations
Protocol: General Derivatization of a Terminal Alkyne for GC-MS Analysis
This protocol describes a general method for silylation to increase the volatility of a terminal alkyne.
Materials:
-
Long-chain terminal alkyne (1-5 mg)
-
Anhydrous pyridine (B92270) or other suitable solvent (100 µL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL)[11]
-
Reaction vial with a screw cap
Procedure:
-
Dissolve the alkyne sample in the anhydrous solvent within the reaction vial.
-
Add the BSTFA + 1% TMCS reagent to the vial.
-
Securely cap the vial and heat at 60-75°C for 30-60 minutes.[11] Reaction time and temperature may need optimization.[11]
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot (typically 1 µL) of the derivatized sample directly into the GC-MS.
Diagrams
Caption: Workflow for selecting an appropriate characterization technique.
Caption: Troubleshooting guide for poor chromatographic peak shape.
Caption: Simplified silylation reaction for GC-MS analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. google.com [google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The positions of triple bonds in alkynes can be determined throug... | Study Prep in Pearson+ [pearson.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. google.com [google.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Stability of 2-Tetradecyne under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-tetradecyne under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an internal alkyne like this compound?
Internal alkynes, such as this compound, are generally stable compounds. However, their stability can be compromised under strong acidic or basic conditions, leading to specific chemical transformations. Under neutral conditions and in the absence of strong oxidizing agents or specific catalysts, this compound is a relatively inert functional group.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, the primary reaction that this compound will undergo is hydration of the triple bond. This reaction typically requires a strong acid catalyst (e.g., sulfuric acid) and is often accelerated by the presence of a mercury salt (e.g., mercuric sulfate). The hydration of an unsymmetrical internal alkyne like this compound will lead to the formation of a mixture of two ketone products.[1][2]
Q3: What are the expected products of this compound hydration?
The acid-catalyzed hydration of this compound will yield a mixture of 2-tetradecanone (B1197950) and 3-tetradecanone. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone form.
Q4: What is the stability of this compound under basic conditions?
The stability of this compound in the presence of a base is highly dependent on the strength of the base and the reaction conditions.
-
With strong bases: Strong bases, such as sodium amide (NaNH₂), can cause isomerization of the internal alkyne to a terminal alkyne.[3][4] In the case of this compound, this would lead to the formation of 1-tetradecyne (B1345464). Isomerization to an allene (B1206475) is also a possible side reaction.
-
With weaker bases: With weaker bases, such as alcoholic potassium hydroxide, the equilibrium generally favors the more thermodynamically stable internal alkyne.[3] Therefore, this compound is expected to be relatively stable under these conditions, although some isomerization may still occur at elevated temperatures.
-
Oxidative cleavage: In the presence of strong oxidizing agents under basic conditions (e.g., hot, basic potassium permanganate), the triple bond of this compound can be cleaved, resulting in the formation of carboxylic acids.[5]
Q5: Are there any specific applications of this compound in drug development?
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Acidic Media
Symptom: You are running a reaction with this compound under acidic conditions and, upon analysis (e.g., GC-MS, NMR), you observe the formation of ketones instead of or alongside your expected product.
Possible Cause: Acid-catalyzed hydration of the alkyne triple bond.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, use a buffered system or a weaker acid if your desired reaction allows for it.
-
Exclusion of Water: Ensure that your solvents and reagents are anhydrous, as water is a reactant in the hydration reaction.
-
Avoid Mercury Salts: If your protocol includes mercury salts as catalysts for other transformations, be aware that they strongly promote alkyne hydration. Consider alternative catalysts if possible.
-
Temperature Control: The rate of hydration is temperature-dependent. Running the reaction at a lower temperature may help to minimize this side reaction.
Issue 2: Isomerization of this compound Under Basic Conditions
Symptom: You are performing a reaction with this compound in the presence of a base, and you detect the formation of 1-tetradecyne or other isomeric alkynes.
Possible Cause: Base-catalyzed isomerization of the internal alkyne.
Troubleshooting Steps:
-
Base Strength: If isomerization is undesirable, consider using a weaker, non-nucleophilic base. The strength of the base is a critical factor in promoting isomerization.
-
Temperature: Isomerization is often favored at higher temperatures. Perform your reaction at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to reduce the extent of isomerization.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the alkyne functionality if it is not compatible with the basic conditions required for other transformations.
Data Presentation
Table 1: Summary of this compound Stability Under Different Conditions
| Condition | Reagents/Catalysts | Primary Reaction | Expected Products | Potential Issues for Experiments |
| Acidic | Strong Acid (e.g., H₂SO₄), H₂O, optional HgSO₄ | Hydration | Mixture of 2-tetradecanone and 3-tetradecanone | Unwanted ketone formation, degradation of acid-labile groups. |
| Strongly Basic | Strong Base (e.g., NaNH₂) | Isomerization | 1-Tetradecyne, other isomeric alkynes, allenes | Loss of starting material, formation of a mixture of isomers. |
| Weakly Basic | Weaker Base (e.g., alcoholic KOH) | Generally Stable | This compound (major) | Minor isomerization at elevated temperatures. |
| Oxidative Basic | Strong Oxidant (e.g., hot, basic KMnO₄) | Oxidative Cleavage | Dodecanoic acid and acetic acid | Complete degradation of the alkyne backbone. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of this compound under specific acidic or basic conditions.
Objective: To determine the rate of degradation or isomerization of this compound at a given pH and temperature.
Materials:
-
This compound
-
Appropriate acidic or basic buffer solution of known pH
-
Inert solvent (e.g., acetonitrile, THF), if required
-
Internal standard (e.g., a long-chain alkane like dodecane)
-
Quenching solution (e.g., a buffer to neutralize the reaction)
-
Analytical instrument (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen buffer solution or a mixture of the buffer and a co-solvent.
-
Incubation: Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or heating block) set to the desired temperature.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to stop any further degradation or isomerization.
-
Extraction: Extract the organic components from the quenched aliquot using a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Analysis: Analyze the organic extract by GC-FID or GC-MS.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of this compound versus time to determine the rate of degradation or isomerization.
Visualizations
References
Technical Support Center: 2-Tetradecyne Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the polymerization of 2-tetradecyne during experiments and storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an internal alkyne, a type of hydrocarbon with a carbon-carbon triple bond located within the carbon chain. Internal alkynes are generally more stable than terminal alkynes (where the triple bond is at the end of the chain). This increased stability is attributed to hyperconjugation.
Q2: Is this compound prone to spontaneous polymerization?
Internal alkynes like this compound are significantly less prone to spontaneous polymerization compared to terminal alkynes. Polymerization of internal alkynes typically requires the presence of a catalyst or specific reaction conditions, such as high heat or pressure. While spontaneous polymerization is not a high risk under standard laboratory conditions, it is crucial to follow proper storage and handling procedures to minimize any potential side reactions.
Q3: What are the primary factors that could induce the polymerization of this compound?
Several factors can potentially initiate the polymerization or other undesirable side reactions of this compound:
-
Contamination with Catalysts: Trace amounts of transition metals (e.g., copper, palladium) can catalyze alkyne coupling reactions, such as Glaser coupling, which can lead to oligomerization or polymerization.
-
Exposure to Air (Oxygen): In the presence of certain catalysts, particularly copper, oxygen can promote oxidative coupling of alkynes.
-
Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to high temperatures can potentially initiate thermal degradation or polymerization.
-
UV Light: Exposure to ultraviolet (UV) light can sometimes provide the energy to initiate radical polymerization, although this is less common for internal alkynes compared to other unsaturated monomers.
Troubleshooting Guide: Preventing Polymerization
This guide provides specific troubleshooting advice for common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Observation of viscosity increase or solid formation in the this compound sample. | Polymerization or oligomerization may have occurred. | - Immediately cease use of the affected batch. - Review storage conditions and handling procedures for any deviations from the recommended protocol. - If the material is critical, consider purification methods such as distillation or chromatography to remove oligomers. However, for routine use, it is safer to procure a fresh batch. |
| Inconsistent reaction outcomes or lower than expected yields. | Partial polymerization or the presence of oligomers in the starting material could be interfering with the desired reaction. | - Verify the purity of the this compound using analytical techniques like NMR or GC-MS before use. - Ensure all glassware is scrupulously clean and free of any catalytic residues. |
| Discoloration of the this compound sample. | This could indicate the onset of degradation or side reactions. | - While slight discoloration may not always indicate polymerization, it is a sign of impurity. - It is advisable to use a fresh, colorless sample for sensitive experiments. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.
-
Cool and Dark Location: Keep the container in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air. Use of a container with a PTFE-lined cap is advisable.
-
Inhibitor Addition (Optional): For long-term storage, the addition of a polymerization inhibitor can be considered.
Protocol 2: General Handling of this compound
-
Use Inert Atmosphere Techniques: When handling this compound, especially for reactions sensitive to oxidation or metal catalysis, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Avoid Heat and Light: Protect the compound from direct sunlight and sources of high heat.
-
Use Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any traces of metals or other potential catalysts. Acid washing of glassware is recommended for highly sensitive applications.
Protocol 3: Use of Polymerization Inhibitors
For extended storage or for applications where the risk of polymerization is a concern, the addition of a radical scavenger as an inhibitor can be beneficial.
| Inhibitor | Typical Concentration | Mechanism of Action | Removal Method |
| Butylated Hydroxytoluene (BHT) | 10-50 ppm | Free radical scavenger | Distillation or column chromatography |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | Free radical scavenger | Washing with an aqueous base solution |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10-100 ppm | Stable free radical that traps other radicals | Column chromatography |
Note: The choice of inhibitor and its concentration may need to be optimized depending on the specific application and subsequent reaction conditions. Always verify that the chosen inhibitor will not interfere with downstream chemistry.
Visualizations
Technical Support Center: Scaling Up the Synthesis of 2-Tetradecyne
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of 2-Tetradecyne. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during synthesis and scale-up.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of the terminal alkyne: The base (e.g., Sodium Amide, n-Butyllithium) may be old, degraded, or insufficient. | 1a. Use a fresh, properly stored, and accurately quantified batch of the base. Consider titrating the n-Butyllithium solution before use to determine its exact molarity. 1b. Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere) as these bases react vigorously with water and oxygen.[1][2] |
| 2. Ineffective alkylation: The alkylating agent (e.g., methyl iodide) may be of poor quality, or the reaction temperature may be too low. | 2a. Use a fresh, high-purity alkylating agent. 2b. While the initial deprotonation is often performed at low temperatures, the alkylation step may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal temperature. | |
| 3. Competing elimination reaction: If using a secondary or bulky primary alkyl halide, the acetylide ion can act as a base, leading to elimination byproducts instead of the desired SN2 substitution.[3][4][5] | 3a. For the synthesis of this compound, use a methyl halide (e.g., methyl iodide) as the electrophile, which is ideal for SN2 reactions with acetylide anions.[4] | |
| Formation of Significant Byproducts | 1. Allene formation: During double dehydrohalogenation, rearrangement of the intermediate vinyl halide can lead to the formation of allenes. | 1a. Use a strong, non-hindered base like sodium amide in liquid ammonia (B1221849), which can favor the formation of the terminal alkyne if isomerization is possible, followed by alkylation.[6] |
| 2. Isomerization of the triple bond: Under strongly basic conditions and high temperatures, the triple bond in the final product can migrate along the carbon chain. | 2a. Use the mildest possible reaction conditions that still afford a reasonable reaction rate. For the alkylation of a terminal alkyne, the reaction can often be run at or below room temperature. | |
| 3. Over-alkylation: If synthesizing the terminal alkyne precursor, reaction with the alkylating agent can occur if not all the starting material is consumed before the addition of the second electrophile. | 3a. Ensure complete consumption of the starting material by TLC or GC analysis before proceeding with the next step. | |
| Difficulty in Product Purification | 1. Co-distillation with impurities: Byproducts with similar boiling points to this compound can be difficult to separate by simple distillation. | 1a. Employ fractional distillation under reduced pressure (vacuum distillation) to enhance the separation of components with close boiling points.[7][8][9] |
| 2. Presence of unreacted starting materials: Incomplete reaction will lead to contamination of the final product with starting materials. | 2a. Monitor the reaction to completion. Consider using a slight excess of the limiting reagent to drive the reaction forward, followed by a quenching step to remove the excess. | |
| Safety Incidents (e.g., fire, explosion) | 1. Improper handling of pyrophoric reagents: n-Butyllithium and other organolithium reagents can ignite spontaneously on contact with air or moisture. | 1a. Handle all pyrophoric reagents under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[10] 1b. Quench any residual pyrophoric reagents slowly and carefully with a less reactive alcohol like isopropanol (B130326) at low temperatures before adding water.[11][12][13][14] |
| 2. Violent reaction of sodium amide with water: Sodium amide reacts violently with water and can be explosive under certain conditions.[1][15][16] | 2a. Handle sodium amide in a glovebox or under a dry, inert atmosphere.[2] 2b. Quench reactions containing sodium amide cautiously with a proton source like ammonium (B1175870) chloride or a slow addition of ethanol (B145695) before introducing water. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for synthesizing this compound?
A1: The alkylation of a terminal alkyne is generally the more scalable and controlled method for producing a specific internal alkyne like this compound. This method involves the deprotonation of a suitable terminal alkyne (in this case, 1-dodecyne) with a strong base, followed by reaction with an alkyl halide (methyl iodide).[3][4] This approach offers better control over the position of the triple bond compared to elimination reactions.
Q2: What are the critical safety precautions when working with sodium amide or n-butyllithium at a large scale?
A2: Both sodium amide and n-butyllithium are highly reactive and require strict safety protocols.
-
Sodium Amide: It is a water-reactive and corrosive solid that can form explosive peroxides upon storage.[1] It should be handled in an inert, dry atmosphere.[2] For quenching, it should be done cautiously with a proton source like ammonium chloride or slow addition of an alcohol.[17]
-
n-Butyllithium: It is a pyrophoric liquid, meaning it can ignite spontaneously in air. All transfers must be done under an inert atmosphere using syringes and cannulas.[10] Quenching should be performed at low temperatures by the slow addition of isopropanol, followed by methanol, and finally water.[11][12][13]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched and then analyzed to determine the consumption of the starting materials and the formation of the product.
Q4: What is the best method for purifying this compound at a large scale?
A4: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound on a large scale.[7][8][9] This technique allows for the separation of compounds with high boiling points at lower temperatures, preventing thermal decomposition. The efficiency of the separation depends on the fractionating column used.
Q5: What are the expected yields for the synthesis of this compound?
A5: The yield can vary depending on the chosen method, reaction conditions, and scale. For the alkylation of 1-dodecyne (B1581785) with methyl iodide, yields can typically range from 70-90% on a laboratory scale. When scaling up, yields may be slightly lower initially due to challenges in mass and heat transfer, but can be optimized.
Experimental Protocols
Method 1: Alkylation of 1-Dodecyne
This protocol describes the synthesis of this compound via the deprotonation of 1-dodecyne followed by methylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) |
| 1-Dodecyne | 166.31 | 166.3 g (1.0 mol) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 440 mL (1.1 mol) |
| Methyl Iodide | 141.94 | 156.1 g (1.1 mol) |
| Anhydrous Tetrahydrofuran (THF) | - | 2 L |
| Saturated Ammonium Chloride Solution | - | 1 L |
| Diethyl Ether | - | 2 L |
| Anhydrous Magnesium Sulfate | - | 100 g |
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation: Anhydrous THF (1 L) and 1-dodecyne (166.3 g, 1.0 mol) are added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Base: n-Butyllithium (440 mL of a 2.5 M solution in hexanes, 1.1 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional hour at -78 °C.
-
Alkylation: Methyl iodide (156.1 g, 1.1 mol) dissolved in anhydrous THF (200 mL) is added dropwise over 1 hour, keeping the temperature below -60 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated ammonium chloride solution (1 L) while cooling the flask in an ice bath.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum fractional distillation to yield this compound as a colorless liquid.
Method 2: Double Dehydrohalogenation of 2,3-Dichlorotetradecane
This protocol outlines the synthesis of this compound from 2,3-dichlorotetradecane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) |
| 2,3-Dichlorotetradecane | 267.28 | 267.3 g (1.0 mol) |
| Sodium Amide | 39.01 | 85.8 g (2.2 mol) |
| Anhydrous Liquid Ammonia | - | 2 L |
| Ammonium Chloride | 53.49 | 117.7 g (2.2 mol) |
| Diethyl Ether | - | 2 L |
| Anhydrous Magnesium Sulfate | - | 100 g |
Procedure:
-
Reaction Setup: A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is assembled.
-
Base Suspension: Anhydrous liquid ammonia (2 L) is condensed into the flask at -78 °C. Sodium amide (85.8 g, 2.2 mol) is added in portions with vigorous stirring.
-
Addition of Dihalide: 2,3-Dichlorotetradecane (267.3 g, 1.0 mol) is added dropwise to the sodium amide suspension over 1 hour. The mixture is stirred for 4 hours at the reflux temperature of liquid ammonia (-33 °C).
-
Quenching: The reaction is quenched by the careful, portion-wise addition of solid ammonium chloride (117.7 g, 2.2 mol). The ammonia is then allowed to evaporate overnight in a well-ventilated fume hood.
-
Workup: The remaining residue is taken up in diethyl ether (1 L) and water (1 L). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via alkylation.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. wcu.edu [wcu.edu]
- 3. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. researchgate.net [researchgate.net]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SODIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
Characterizing 2-Tetradecyne Purity: A Comparative Guide to GC-MS and NMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of 2-tetradecyne purity. We will delve into the experimental protocols, data interpretation, and the relative strengths of each method in identifying and quantifying the target compound and potential impurities.
Quantitative Purity Analysis: A Head-to-Head Comparison
Both GC-MS and NMR can provide quantitative assessments of purity, though they operate on different principles. GC-MS separates components of a mixture based on their volatility and interaction with a stationary phase, with quantification typically achieved by analyzing the area of the chromatographic peaks. Quantitative NMR (qNMR), on the other hand, determines purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.
| Parameter | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Proportionality of NMR signal integral to the number of nuclei. |
| Primary Output | Chromatogram (retention time vs. intensity) and Mass Spectrum (m/z vs. intensity). | NMR Spectrum (chemical shift vs. intensity). |
| Quantification | Relative purity based on peak area percentage of the total ion chromatogram (TIC). Absolute quantification requires a calibration curve with a certified standard. | Absolute purity determination using an internal standard of known purity and concentration. |
| Limit of Detection | Generally lower, capable of detecting trace impurities. | Typically higher than GC-MS. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Structural Info | Provides molecular weight and fragmentation patterns, aiding in the identification of unknowns. | Provides detailed structural information and stereochemistry of the analyte and impurities. |
| Destructive | Yes, the sample is consumed during analysis. | No, the sample can be recovered. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound by GC-MS involves volatilizing the sample and separating it into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane. A typical concentration is around 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbons.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound and can be used for quantitative purity assessment (qNMR) with the addition of an internal standard.
Sample Preparation for qNMR:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5 mg of maleic acid) to the same NMR tube. The standard should have a known purity and its resonances should not overlap with those of the analyte or expected impurities.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and gently agitate to dissolve the sample and standard completely.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or similar.
-
Probes: ¹H and ¹³C NMR.
-
Solvent: CDCl₃.
-
¹H NMR Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full relaxation for accurate integration.
-
Number of scans: 16 or more for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Proton-decoupled pulse sequence.
-
A sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Interpretation and Impurity Profile
GC-MS Data
The GC chromatogram will show a major peak corresponding to this compound at a specific retention time. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the this compound peak will show a molecular ion peak (M⁺) at m/z 194.36, corresponding to its molecular weight.[1][2] The fragmentation pattern will exhibit characteristic losses of alkyl fragments.
Potential Impurities Detectable by GC-MS:
-
Isomers: Other isomers of tetradecyne (e.g., 1-tetradecyne, 3-tetradecyne) or tetradecene may be present and would likely have slightly different retention times. Their mass spectra would show the same molecular ion but may have different fragmentation patterns.
-
Starting Materials: If synthesized via dehydrohalogenation of a dihalotetradecane, residual dihaloalkanes might be detected.[3][4][5]
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Solvents: Residual solvents from the synthesis or purification process will appear as early-eluting peaks.
NMR Data
The ¹H and ¹³C NMR spectra will confirm the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
-CH₃ (C1): A triplet around 1.75 ppm.
-
-CH₂-C≡: A multiplet around 2.14 ppm.
-
-C≡C-CH₂-: A multiplet around 2.14 ppm.
-
-(CH₂)₉-: A large multiplet in the range of 1.2-1.5 ppm.
-
-CH₃ (C14): A triplet around 0.88 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
-C≡C-: Two signals in the range of 80-85 ppm.
-
Alkyl carbons: A series of signals in the range of 14-32 ppm.
Potential Impurities Detectable by NMR:
-
Geometric Isomers: If the synthesis involved steps that could lead to alkene formation, (Z)- and (E)-2-tetradecene could be present. Their vinylic protons would appear in the downfield region (around 5.4 ppm) of the ¹H NMR spectrum.
-
Positional Isomers: Other alkyne isomers would show different chemical shifts and coupling patterns.
-
Solvent and Water: Residual solvents and water will be visible in the ¹H NMR spectrum.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the characterization of this compound purity.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable tools for the characterization of this compound purity. GC-MS excels in detecting and identifying volatile impurities, even at trace levels, and provides a rapid assessment of relative purity. NMR, particularly qNMR, offers a robust method for determining absolute purity without the need for a calibration curve of the analyte itself, and provides invaluable structural confirmation of the main component and any observable impurities. For a comprehensive and confident assessment of this compound purity, a combination of both techniques is recommended, as they provide complementary information. This integrated approach ensures the quality and reliability of the compound for its intended research, development, or scientific application.
References
Validating the Structure of 2-Tetradecyne Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary reaction products derived from the internal alkyne 2-tetradecyne. We present detailed experimental protocols for the synthesis of 2-tetradecanone, (Z)-2-tetradecene (cis), and (E)-2-tetradecene (trans), along with the analytical data required for rigorous structural validation. Furthermore, we offer a comparative analysis with the isomeric ketone, 7-tetradecanone (B8749507), to highlight key differences in spectroscopic signatures that arise from positional isomerism.
Data Presentation: Spectroscopic Summary
The following tables summarize the key spectroscopic data for the reaction products of this compound and the comparative compound, 7-tetradecanone. This data is essential for the unambiguous identification and structural validation of these molecules.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Functional Group Protons | Alkyl Chain Protons |
| 2-Tetradecanone | ~2.1 (s, 3H, -C(O)CH ₃) | ~2.4 (t, 2H, -CH ₂C(O)-), ~1.2-1.6 (m), ~0.9 (t, 3H) |
| (Z)-2-Tetradecene | ~5.4 (m, 2H, -CH =CH -) | ~2.0 (m, 2H, =CHCH ₂-), ~1.2-1.4 (m), ~0.9 (t, 3H) |
| (E)-2-Tetradecene | ~5.4 (m, 2H, -CH =CH -) | ~2.0 (m, 2H, =CHCH ₂-), ~1.2-1.4 (m), ~0.9 (t, 3H) |
| 7-Tetradecanone | N/A | ~2.4 (t, 4H, -CH ₂C(O)CH ₂-), ~1.2-1.6 (m), ~0.9 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Key Carbon Signals |
| 2-Tetradecanone | ~209 (-C =O), ~44 (-C H₂C(O)-), ~30 (-C(O)C H₃) |
| (Z)-2-Tetradecene | ~125-130 (-C H=C H-) |
| (E)-2-Tetradecene | ~125-135 (-C H=C H-) |
| 7-Tetradecanone | ~211 (-C =O), ~42 (-C H₂C(O)C H₂-) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Bands |
| 2-Tetradecanone | ~1715 (C=O stretch)[1] |
| (Z)-2-Tetradecene | ~3020 (C-H stretch, sp²), ~1650 (C=C stretch, weak), ~700 (C-H bend, cis) |
| (E)-2-Tetradecene | ~3020 (C-H stretch, sp²), ~1670 (C=C stretch, weak), ~965 (C-H bend, trans) |
| 7-Tetradecanone | ~1715 (C=O stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Tetradecanone | 212 | 43 (CH₃CO⁺), 58, 71, 85 |
| (Z)-2-Tetradecene | 196 | Prominent aliphatic fragmentation pattern |
| (E)-2-Tetradecene | 196 | Prominent aliphatic fragmentation pattern |
| 7-Tetradecanone | 212 | 99, 113, 127 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound reaction products and the comparative compound 7-tetradecanone are provided below.
Synthesis of 2-Tetradecanone via Hydration of this compound
This protocol describes the acid-catalyzed hydration of an internal alkyne to yield a ketone.[2][3][4]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (B86663) (HgSO₄) - Caution: Highly Toxic
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous ethanol.
-
Carefully add a catalytic amount of mercuric sulfate.
-
Slowly add a solution of sulfuric acid in water.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-tetradecanone.
Synthesis of (Z)-2-Tetradecene via Partial Hydrogenation of this compound
This method utilizes a poisoned catalyst (Lindlar's catalyst) to achieve syn-hydrogenation of an alkyne to a cis-alkene.[5][6][7][8]
Materials:
-
This compound
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)
-
Hydrogen gas (H₂)
-
Methanol (B129727) or hexane (B92381) as solvent
-
Balloon, hydrogenation flask
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or hexane in a hydrogenation flask.
-
Add a catalytic amount of Lindlar's catalyst.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or NMR to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield (Z)-2-tetradecene.
Synthesis of (E)-2-Tetradecene via Dissolving Metal Reduction of this compound
This protocol employs a dissolving metal reduction to achieve anti-hydrogenation, yielding a trans-alkene.[7][9][10][11]
Materials:
-
This compound
-
Sodium metal (Na)
-
Liquid ammonia (B1221849) (NH₃) - Caution: Handle with extreme care in a well-ventilated fume hood at low temperature.
-
Ammonium (B1175870) chloride
-
Diethyl ether
Procedure:
-
In a three-necked flask fitted with a dry-ice condenser, add liquid ammonia at -78 °C.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Add a solution of this compound (1 equivalent) in diethyl ether dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture for several hours at -78 °C.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Extract the residue with diethyl ether, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (E)-2-tetradecene.
Synthesis of 7-Tetradecanone (Comparative Compound)
This procedure describes the synthesis of a symmetrical ketone from an acid chloride and a Grignard reagent.
Materials:
-
Heptanoyl chloride
-
Magnesium turnings
-
Heptyl bromide
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare heptylmagnesium bromide by reacting heptyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve heptanoyl chloride (1 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of heptanoyl chloride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 7-tetradecanone.
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and a general workflow for the structural validation of the synthesized compounds.
Caption: Reaction pathways from this compound.
Caption: General workflow for product validation.
This guide provides a foundational framework for researchers working with this compound and its derivatives. The detailed protocols and comparative data will aid in the synthesis and accurate structural elucidation of these long-chain aliphatic compounds, which are valuable intermediates in various fields of chemical research and development.
References
- 1. 2-Tetradecanone | 2345-27-9 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 8. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of the Reactivity of 2-Tetradecyne and Terminal Alkynes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of internal versus terminal alkynes is critical for efficient molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of 2-tetradecyne, a representative internal alkyne, with terminal alkynes in several common and synthetically important chemical transformations. The discussion is supported by experimental data and detailed protocols to aid in reaction planning and execution.
Executive Summary
Terminal alkynes, characterized by a hydrogen atom attached to a sp-hybridized carbon, and internal alkynes, where the triple bond is flanked by two carbon substituents, exhibit distinct reactivity profiles. Generally, the acidity of the terminal proton and the reduced steric hindrance make terminal alkynes more reactive in a variety of coupling reactions, such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." Conversely, the electronic properties of internal alkynes can lead to higher reactivity in electrophilic addition reactions like hydration. This guide will delve into the specifics of these differences, providing a framework for selecting the appropriate alkyne for a desired chemical transformation.
Sonogashira Coupling: A Prerogative of Terminal Alkynes
The Sonogashira coupling, a cornerstone of C-C bond formation, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. A key mechanistic step involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. Due to the absence of an acidic terminal proton, internal alkynes like this compound are generally unreactive in the Sonogashira coupling.
Comparative Data: Sonogashira Coupling of Aryl Halides with Alkynes
| Alkyne Type | Reactant 1 (Aryl Halide) | Reactant 2 (Alkyne) | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Terminal | Iodobenzene (B50100) | 1-Octyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Room Temp | 95 |
| Internal | Iodobenzene | 4-Octyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Room Temp | No Reaction |
| Terminal | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI | Piperidine | 60 | 91 |
| Internal | 4-Iodotoluene | Diphenylacetylene | Pd(PPh₃)₄/CuI | Piperidine | 60 | No Reaction |
Note: Data is representative and compiled from various sources to illustrate the general reactivity trend.
Experimental Protocol: Sonogashira Coupling of 1-Tetradecyne (B1345464) with Iodobenzene
-
To a stirred solution of iodobenzene (1.0 mmol) in triethylamine (B128534) (10 mL) is added Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.
-
1-Tetradecyne (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click chemistry" method for forming a 1,4-disubstituted 1,2,3-triazole linkage. This reaction is most effective with terminal alkynes. While some ruthenium-catalyzed versions can accommodate internal alkynes, the copper-catalyzed variant exhibits a strong preference for terminal alkynes due to the formation of a copper acetylide intermediate. The reaction of internal alkynes like this compound is generally sluggish or does not proceed under standard CuAAC conditions.
Comparative Data: CuAAC Reaction Rates
| Alkyne Type | Alkyne | Azide (B81097) | Catalyst | Rate Constant (M⁻¹s⁻¹) |
| Terminal | 1-Octyne | Benzyl (B1604629) Azide | CuSO₄/Sodium Ascorbate (B8700270) | ~1-10 |
| Internal | 4-Octyne | Benzyl Azide | CuSO₄/Sodium Ascorbate | Very Low / No Reaction |
| Terminal | Phenylacetylene | Phenyl Azide | CuI | ~10-100 |
| Internal | Diphenylacetylene | Phenyl Azide | CuI | Very Low / No Reaction |
Note: Rate constants are approximate and intended for comparative purposes. Actual rates depend on specific reaction conditions.
Experimental Protocol: CuAAC of 1-Tetradecyne with Benzyl Azide
-
In a vial, 1-tetradecyne (1.0 mmol) and benzyl azide (1.0 mmol) are dissolved in a 1:1 mixture of water and t-butanol (10 mL).
-
A freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water) is added, followed by the addition of copper(II) sulfate (B86663) pentahydrate (0.1 mmol in 0.5 mL of water).
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 1,4-disubstituted triazole.
Hydration of Alkynes: A Tale of Two Regiochemistries
The addition of water across the triple bond of an alkyne, known as hydration, can be achieved through two primary methods that yield different regioisomers, and the reactivity of internal versus terminal alkynes also differs.
Mercury(II)-Catalyzed Hydration (Markovnikov Addition)
In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the alkyne following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For terminal alkynes, this results in the formation of a methyl ketone. For an unsymmetrical internal alkyne like this compound, a mixture of two ketones is produced, as the two carbons of the triple bond have similar substitution. Terminal alkynes are generally less reactive than internal alkynes in this reaction and often require the mercury(II) catalyst to proceed at a reasonable rate.
Hydroboration-Oxidation (Anti-Markovnikov Addition)
This two-step procedure involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation. The reaction proceeds with anti-Markovnikov regioselectivity, with the hydroxyl group adding to the less substituted carbon. For terminal alkynes, this leads to the formation of an aldehyde. For internal alkynes like this compound, this reaction yields a ketone. To prevent double addition to the triple bond of terminal alkynes, a bulky borane reagent like disiamylborane (B86530) or 9-BBN is often used.
Comparative Data: Hydration of Alkynes
| Alkyne Type | Reaction | Reagents | Product(s) | Yield (%) |
| Terminal | Mercury(II)-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 2-Tetradecanone | ~70-80 |
| Internal | Mercury(II)-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 2-Tetradecanone & 3-Tetradecanone | Mixture |
| Terminal | Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Tetradecanal | ~80-90 |
| Internal | Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-Tetradecanone | ~85-95 |
Note: Yields are estimates based on typical reactions and may vary depending on specific conditions.
Experimental Protocol: Hydroboration-Oxidation of 1-Tetradecyne
-
To a solution of 1-tetradecyne (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere is added a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol).
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (1.5 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (1.5 mL).
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is then extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield tetradecanal.
Conclusion
The reactivity of alkynes is profoundly influenced by the substitution pattern around the triple bond. Terminal alkynes, with their acidic proton and reduced steric bulk, are the substrates of choice for powerful C-C bond-forming reactions like the Sonogashira coupling and CuAAC. In contrast, internal alkynes such as this compound are generally unreactive in these transformations.
However, in electrophilic addition reactions like hydration, internal alkynes can exhibit equal or even greater reactivity compared to their terminal counterparts. The choice between a terminal and an internal alkyne is therefore a critical decision in synthesis design, dictated by the desired chemical outcome. The data and protocols provided in this guide offer a practical framework for navigating these choices and enabling more efficient and predictable synthetic strategies in research and development.
A Comparative Guide to 2-Tetradecyne and Other Internal Alkynes in Click Chemistry
For researchers, scientists, and drug development professionals exploring the landscape of bioorthogonal chemistry, the choice of alkyne is a critical determinant of reaction efficiency and outcome. This guide provides a detailed comparison of 2-Tetradecyne with other internal alkynes in the context of click chemistry, supported by experimental data and protocols.
Internal alkynes, characterized by a carbon-carbon triple bond at a non-terminal position, offer distinct advantages and challenges compared to their terminal counterparts. While terminal alkynes are the workhorses of the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), their internal counterparts are generally unreactive under these conditions.[1][2] This has led to the prominence of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the utilization of internal alkynes, which yields 1,5-disubstituted or fully substituted 1,2,3-triazoles.[3][4] This contrasts with the 1,4-disubstituted triazoles exclusively formed in CuAAC reactions.[5]
Performance Comparison of Internal Alkynes in RuAAC
The reactivity of internal alkynes in RuAAC is influenced by steric and electronic factors. While specific kinetic data for this compound is not extensively reported in comparative studies, we can infer its performance based on the general principles of RuAAC with long-chain, unsymmetrical internal alkynes. The following table summarizes the expected performance of this compound in comparison to other classes of internal alkynes.
| Alkyne Type | Example | Expected Reactivity with Azides in RuAAC | Regioselectivity | Key Considerations |
| Long-Chain, Unsymmetrical | This compound | Moderate to Good | A mixture of regioisomers is possible, but often one is favored depending on the electronic and steric nature of the azide (B81097) and the other alkyne substituent. | The long alkyl chain may influence solubility and steric hindrance, potentially affecting reaction rates. |
| Symmetrical | Diphenylacetylene | Good | A single regioisomer is formed. | Simplifies product characterization. |
| Electron-Poor | Dimethyl acetylenedicarboxylate | High | Regioselectivity is influenced by the electronic nature of the azide. | The electron-withdrawing groups activate the alkyne, leading to faster reactions. |
| Electron-Rich | 1,2-bis(trimethylsilyl)acetylene | Moderate | Regioselectivity can be variable. | Silyl groups can be removed post-cycloaddition, offering a route to otherwise inaccessible triazoles. |
| Propargylic Alcohols/Amines | 1-Phenyl-1-butyn-3-ol | Good | High regioselectivity is often observed due to a directing effect from the hydroxyl or amino group.[6] | The heteroatom can coordinate with the ruthenium catalyst, influencing the reaction outcome. |
Experimental Protocols
A general protocol for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is provided below. This can be adapted for specific internal alkynes, including this compound.
General Protocol for RuAAC of an Internal Alkyne
Materials:
-
Internal alkyne (e.g., this compound)
-
Organic azide
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))[4]
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane)[1][3]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the internal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the ruthenium catalyst (1-5 mol%).
-
The reaction mixture is then heated to a temperature ranging from room temperature to reflux (e.g., 80-110°C in toluene), depending on the reactivity of the substrates and catalyst used.[1][3] More reactive catalysts like Cp*RuCl(COD) may allow for reactions at ambient temperatures.[4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,5-disubstituted or fully substituted 1,2,3-triazole.
Visualizing Click Chemistry Pathways and Workflows
To better understand the strategic choice between different alkyne types and the general procedure for their use, the following diagrams are provided.
Caption: Alkyne choice dictates the click chemistry pathway.
Caption: General experimental workflow for a RuAAC reaction.
Conclusion
This compound, as a long-chain internal alkyne, is a valuable substrate for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), enabling the synthesis of 1,5-disubstituted triazoles that are inaccessible through the more common CuAAC pathway. While direct kinetic comparisons with other internal alkynes are limited, its performance can be reliably predicted based on established principles of RuAAC. The choice of internal alkyne will ultimately depend on the desired substitution pattern of the triazole product, the electronic and steric properties of the reaction partners, and the desired physical properties (e.g., solubility) of the final conjugate. The provided protocols and workflows serve as a practical starting point for researchers looking to incorporate this compound and other internal alkynes into their synthetic strategies.
References
- 1. Thieme E-Books [thieme-connect.de]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 2-Tetradecyne: A Comparative Analysis of Internal Alkyne Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of versatile chemical building blocks is paramount. This guide provides an in-depth comparison of the reaction kinetics of 2-tetradecyne, an internal alkyne, with other alkynes and unsaturated hydrocarbons. By examining experimental data and established reaction mechanisms, this document serves as a resource for predicting reactivity and designing novel synthetic pathways.
Internal alkynes, such as this compound, exhibit unique reactivity profiles that distinguish them from terminal alkynes and alkenes. While specific kinetic data for this compound is not extensively available in publicly accessible literature, a comparative analysis can be drawn from studies on structurally similar internal alkynes. This guide synthesizes general principles of alkyne reactivity and provides a framework for experimental investigation.
Comparative Reactivity of Alkynes
Alkynes, in general, are characterized by their carbon-carbon triple bond, a region of high electron density, making them susceptible to a variety of addition reactions. However, the rate of these reactions is paradoxically slower for alkynes compared to equivalently substituted alkenes, often by a factor of 100 to 1000.[1][2][3] This reduced reactivity is attributed to the greater electronegativity of the sp-hybridized carbons in alkynes, which hold the π-electrons more tightly, and the instability of the resulting vinyl carbocation intermediate formed during electrophilic addition.[1][4]
Internal alkynes, lacking a hydrogen atom on the sp-hybridized carbons, do not undergo the characteristic reactions of terminal alkynes, such as acetylide formation. Their reactions primarily consist of additions across the triple bond.
| Reaction Type | Reactant/Catalyst | Typical Products for Internal Alkynes | Comparison with Other Unsaturated Systems |
| Electrophilic Addition (e.g., HBr) | HBr | Vicinal dibromide (with excess HBr) | Slower than for alkenes.[1][2][3] Regioselectivity is not a factor for symmetrical internal alkynes. |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄, HgSO₄ | Ketones. Unsymmetrical alkynes yield a mixture of two ketones.[5][6] | Alkenes typically form alcohols under similar conditions.[5] |
| Hydroboration-Oxidation | 1. BH₃ (or disiamylborane) 2. H₂O₂, NaOH | Ketones from symmetrical alkynes; a mixture of ketones from unsymmetrical alkynes.[5] | Terminal alkynes yield aldehydes. |
| Oxidative Cleavage | O₃ or KMnO₄ | Two carboxylic acids.[7][8][9] | Alkenes yield aldehydes or ketones under similar conditions. |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Alkanes | Alkynes can be selectively reduced to cis-alkenes using Lindlar's catalyst. |
Experimental Protocols for Kinetic Analysis
Determining the reaction kinetics of this compound involves monitoring the concentration of reactants or products over time. A common and effective method for this is gas chromatography (GC).
Protocol: Kinetic Analysis of this compound Hydration via Gas Chromatography
1. Objective: To determine the rate law and rate constant for the acid-catalyzed hydration of this compound.
2. Materials:
- This compound
- Sulfuric acid (H₂SO₄)
- Mercuric sulfate (B86663) (HgSO₄)
- An appropriate organic solvent (e.g., ethanol)
- Internal standard (e.g., a long-chain alkane not present in the reaction mixture)
- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1).
3. Procedure:
- Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound and the internal standard in the organic solvent.
- Initiation: Initiate the reaction by adding a known concentration of the acidic catalyst solution (H₂SO₄ and HgSO₄). Start a timer immediately.
- Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).
- Sample Preparation: Prepare the quenched aliquot for GC analysis. This may involve extraction and drying of the organic layer.
- GC Analysis: Inject the prepared sample into the GC. The retention times of this compound and the product ketone will be different, allowing for their separation and quantification.
- Data Collection: Record the peak areas of this compound and the internal standard at each time point. The ratio of the peak area of this compound to the peak area of the internal standard is proportional to the concentration of this compound.
4. Data Analysis:
- Plot the concentration of this compound versus time.
- To determine the order of the reaction with respect to this compound, plot ln[this compound] vs. time (for first-order) and 1/[this compound] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.
- The rate constant (k) can be determined from the slope of the linear plot.
- Repeat the experiment with varying concentrations of the catalyst to determine the order of the reaction with respect to the catalyst.
Visualizing Reaction Mechanisms
Understanding the stepwise process of a reaction is crucial for kinetic analysis. The following diagram illustrates the generally accepted mechanism for the electrophilic addition of HBr to an internal alkyne.
Caption: Electrophilic addition of HBr to an internal alkyne.
This guide provides a foundational understanding of the reaction kinetics of this compound by drawing comparisons with other internal alkynes. The provided experimental protocol offers a practical approach for researchers to determine specific kinetic parameters, enabling more precise control and optimization of chemical reactions involving this versatile intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Showdown: Unmasking 2-Tetradecyne and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 2-tetradecyne and its positional isomers. This report provides a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for isomer differentiation.
In the intricate world of organic chemistry, distinguishing between closely related isomers is a frequent and critical challenge. For long-chain alkynes like tetradecyne, where the triple bond can be located at various positions along the carbon chain, definitive identification is paramount for applications ranging from synthetic chemistry to drug discovery. This guide presents a side-by-side spectroscopic comparison of this compound and its isomers, offering a valuable resource for unambiguous characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | Key Proton Signals (ppm) |
| 1-Tetradecyne | ~1.95 (t, 1H, ≡C-H), ~2.15 (m, 2H, -CH₂-C≡) |
| This compound | ~1.75 (t, 3H, -C≡C-CH₃), ~2.10 (m, 2H, -CH₂-C≡) |
| 3-Tetradecyne | ~2.10 (m, 4H, -CH₂-C≡C-CH₂-) |
| 4-Tetradecyne | ~2.12 (m, 4H, -CH₂-C≡C-CH₂-) |
| 5-Tetradecyne | ~2.14 (m, 4H, -CH₂-C≡C-CH₂-) |
| 6-Tetradecyne | ~2.14 (m, 4H, -CH₂-C≡C-CH₂-) |
| 7-Tetradecyne | ~2.14 (m, 4H, -CH₂-C≡C-CH₂-) |
¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | Alkyne Carbon Signals (ppm) |
| 1-Tetradecyne | ~68.0 (≡C-H), ~84.5 (-C≡) |
| This compound | ~75.0, ~79.0 |
| 3-Tetradecyne | ~80.0, ~80.0 |
| 4-Tetradecyne | ~80.5, ~80.5 |
| 5-Tetradecyne | ~80.7, ~80.7 |
| 6-Tetradecyne | ~80.8, ~80.8 |
| 7-Tetradecyne | ~80.9, ~80.9 |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (cm⁻¹)
| Compound | C≡C Stretch | ≡C-H Stretch |
| 1-Tetradecyne | ~2120 (weak) | ~3310 (strong, sharp) |
| This compound | ~2230 (very weak or absent) | N/A |
| 3-Tetradecyne | ~2230 (very weak or absent) | N/A |
| 4-Tetradecyne | ~2235 (very weak or absent) | N/A |
| 5-Tetradecyne | ~2235 (very weak or absent) | N/A |
| 6-Tetradecyne | ~2235 (very weak or absent) | N/A |
| 7-Tetradecyne | ~2235 (very weak or absent) | N/A |
Mass Spectrometry (MS)
Molecular Ion (M⁺) and Key Fragments (m/z)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Tetradecyne | 194 | 165, 151, 137, 123, 109, 95, 81, 67, 55, 41 |
| This compound | 194 | 179, 165, 151, 137, 123, 109, 95, 81, 67, 53 |
| 3-Tetradecyne | 194 | 165, 151, 137, 123, 109, 95, 81, 67, 55 |
| 4-Tetradecyne | 194 | 151, 137, 123, 109, 95, 81, 67, 55 |
| 5-Tetradecyne | 194 | 137, 123, 109, 95, 81, 67, 55 |
| 6-Tetradecyne | 194 | 123, 109, 95, 81, 67, 55 |
| 7-Tetradecyne | 194 | 109, 95, 81, 67, 55 |
Experimental Protocols
The following provides a general overview of the methodologies used to acquire the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation: Approximately 5-10 mg of the alkyne sample is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used, and a longer acquisition time with a larger number of scans is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Sample Preparation: For liquid samples like the tetradecyne isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC) for sample introduction and separation, is commonly used.
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated analyte then enters the mass spectrometer.
-
Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.
Visualizing the Identification Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of tetradecyne isomers.
Caption: A flowchart illustrating the systematic use of IR, NMR, and MS for isomer identification.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the differentiation of this compound and its positional isomers. The presence or absence of the characteristic terminal alkyne signals in ¹H NMR and IR spectra is a primary indicator for distinguishing 1-tetradecyne. For the internal isomers, subtle differences in the chemical shifts of the carbons and protons adjacent to the triple bond, along with unique fragmentation patterns in mass spectrometry, allow for their specific identification. This guide provides the foundational data and methodologies to aid researchers in the accurate and efficient characterization of these important long-chain alkynes.
Purity Under Scrutiny: A Comparative Guide to Commercially Available Long-Chain Alkynes
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative purity assessment of commercially available 2-Tetradecyne and its readily available isomer, 1-Tetradecyne, offering insights into what to expect from suppliers and how to independently verify purity using standard analytical techniques.
While this compound is a valuable compound in various research applications, its commercial availability is limited, often leading researchers to synthesize it in-house or substitute with more accessible isomers. In contrast, 1-Tetradecyne is more widely available from several chemical suppliers, albeit with varying degrees of purity. This guide focuses on the purity specifications of commercially available 1-Tetradecyne as a representative long-chain alkyne and provides detailed protocols for its purity assessment.
Comparative Purity of Commercial 1-Tetradecyne
A survey of prominent chemical suppliers reveals that the purity of 1-Tetradecyne typically ranges from technical grade to higher purity formulations. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).
| Supplier | Product Name | Stated Purity | Analytical Method |
| Thermo Scientific Chemicals | 1-Tetradecyne, tech. 90% | ≥88.0% | GC[1] |
| TCI America | 1-Tetradecyne | ≥95.0% | GC[2] |
It is crucial for researchers to note that "technical grade" can imply the presence of significant impurities, which may include isomers, starting materials from synthesis, or byproducts. For applications sensitive to such impurities, higher-purity grades are recommended, or in-house purification may be necessary.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound or its isomers, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques.
Gas Chromatography (GC) Protocol for Purity Determination
Gas chromatography is an effective method for separating volatile and semi-volatile compounds, making it well-suited for the analysis of long-chain alkynes.
Objective: To separate and quantify the components in a sample of 1-Tetradecyne or this compound to determine the percentage purity.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating hydrocarbons.
Reagents:
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).
-
1-Tetradecyne or this compound sample.
-
High-purity carrier gas (e.g., Helium, Nitrogen, or Hydrogen).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alkyne sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (typically 1-2 mL/min).
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample into the GC. The components will separate based on their boiling points and interaction with the stationary phase. The FID will detect the organic compounds as they elute from the column.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to each component in the sample. The area of each peak is proportional to the concentration of that component. Purity is calculated by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable for assessing the purity of alkynes.
Objective: To confirm the identity of the alkyne and to detect the presence of any proton- or carbon-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
1-Tetradecyne or this compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the alkyne sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts for 1-Tetradecyne: The terminal alkyne proton (≡C-H) typically appears around δ 1.9-2.1 ppm as a triplet. The methylene (B1212753) group adjacent to the triple bond (-CH₂-C≡) will appear around δ 2.1-2.3 ppm. The other aliphatic protons will be found in the δ 0.8-1.6 ppm region.
-
Expected Chemical Shifts for this compound: As an internal alkyne, there will be no terminal alkyne proton signal. The methyl group adjacent to the triple bond (CH₃-C≡) will appear around δ 1.7-1.9 ppm. The methylene groups adjacent to the triple bond will be in the δ 2.0-2.2 ppm region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts for Alkynes: The sp-hybridized carbons of the triple bond typically resonate in the δ 65-90 ppm range.
-
-
Data Interpretation:
-
The presence of unexpected peaks in the ¹H or ¹³C NMR spectra indicates impurities.
-
Integration of the peaks in the ¹H NMR spectrum can be used for quantitative analysis of the purity relative to a known internal standard.
-
Visualizing the Workflow
To aid in understanding the process of purity assessment, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: A high-level overview of the experimental workflow for the purity assessment of long-chain alkynes.
Caption: Step-by-step workflow for purity determination using Gas Chromatography (GC).
Caption: Workflow for structural verification and impurity identification using NMR Spectroscopy.
References
A Head-to-Head Comparison: 2-Tetradecyne and Other Probes for Cellular Imaging of Protein Acylation
For researchers, scientists, and drug development professionals, the precise visualization of cellular processes is paramount. The study of protein acylation, a critical post-translational modification involved in numerous signaling pathways, has been significantly advanced by the development of bioorthogonal chemical reporters. Among these, 2-Tetradecyne has emerged as a valuable tool. This guide provides an objective comparison of this compound with other commonly used probes for cellular imaging of protein acylation, supported by experimental data and detailed protocols.
Introduction to Alkyne Probes in Cellular Imaging
Alkyne- and azide-modified chemical reporters have revolutionized the study of protein lipidation. These probes are metabolically incorporated into proteins and subsequently detected via "click chemistry," a highly specific and efficient bioorthogonal reaction. This two-step labeling strategy allows for the attachment of fluorophores or affinity tags for visualization and proteomic analysis.[1] Generally, alkyne-modified probes are favored over their azide (B81097) counterparts due to higher sensitivity and lower background signals in cellular imaging applications.[2]
This guide focuses on the comparative performance of this compound against other alkyne-functionalized fatty acid probes used to study protein acylation, a key modification in cellular signaling.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons of various alkyne probes across identical experimental conditions are limited in published literature, we can compile and compare reported performance metrics to provide a useful benchmark. The following table summarizes key performance indicators for this compound and other relevant probes.
| Probe | Primary Application | Cell Permeability | Cytotoxicity | Signal-to-Noise Ratio | Reference |
| 2-Tetradecynoic Acid | Protein S-palmitoylation | Generally high | Low at typical working concentrations | Good | [3] |
| 17-Octadecynoic Acid (17-ODYA) | Protein S-palmitoylation | High | Low at typical working concentrations | High | [4] |
| ω-Alkynyl Palmitoleic Acid | Wnt protein palmitoleoylation | High | Low at typical working concentrations | High, more efficient than saturated probes for Wnt | [2] |
| Alkynyl-Myristic Acid (e.g., 13-Tetradecynoic acid) | Protein N-myristoylation | High | Low at typical working concentrations | Good | [5] |
Note: Quantitative values for cytotoxicity (IC50), specific cell permeability rates, and direct signal-to-noise ratio comparisons are not consistently reported across the literature for these compounds under standardized conditions, precluding a direct numerical comparison in this table. The qualitative assessments are based on the general findings in the cited literature.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in cellular imaging using alkyne probes.
Experimental Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, Jurkat)
-
Complete cell culture medium
-
2-Tetradecynoic Acid (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Prepare the labeling medium by supplementing the complete culture medium with 2-Tetradecynoic Acid to a final concentration of 20-50 µM. A vehicle control (DMSO or ethanol) should be run in parallel.
-
Remove the existing culture medium and wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and the specific protein of interest.
-
After incubation, harvest the cells for subsequent analysis (e.g., cell lysis for click chemistry).
Experimental Protocol 2: In-Gel Fluorescence Detection of Acylated Proteins via Click Chemistry
This protocol details the detection of this compound-labeled proteins in a cell lysate using a fluorescent azide probe.
Materials:
-
Cell lysate from metabolically labeled cells (from Protocol 1)
-
Tris-HCl buffer
-
Fluorescent azide probe (e.g., Azide-Fluor 488, Azide-Fluor 545)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
To 20-50 µg of cell lysate in a microcentrifuge tube, add the following click chemistry reagents to the final concentrations:
-
Fluorescent azide probe: 25 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Experimental Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of fatty acid probes.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Fatty acid probe (e.g., 2-Tetradecynoic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the fatty acid probe in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the probe. Include a vehicle-only control.
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell growth).[6][7]
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway and Protein Palmitoylation
Protein S-palmitoylation, the reversible addition of a 16-carbon fatty acid to cysteine residues, plays a crucial role in regulating the trafficking, localization, and activity of many signaling proteins. The Wnt signaling pathway, which is fundamental in embryonic development and tissue homeostasis, is critically dependent on the palmitoylation of Wnt proteins. This modification is essential for their secretion and subsequent interaction with Frizzled receptors. This compound, as a palmitic acid analog, can be metabolically incorporated into Wnt proteins, allowing for the visualization of their acylation status and trafficking.
Caption: Wnt protein palmitoylation and signaling pathway.
Experimental Workflow: From Metabolic Labeling to Imaging
The following diagram illustrates the general workflow for cellular imaging using alkyne probes like this compound.
Caption: General workflow for cellular imaging with alkyne probes.
Conclusion
This compound and other alkyne-modified fatty acid probes are powerful tools for the visualization and study of protein acylation in living cells. Their high cell permeability and the specificity of the subsequent click chemistry reaction allow for robust and sensitive detection. While direct quantitative comparisons of performance metrics are not always readily available, the choice of probe can be guided by the specific application, such as the type of acylation being studied (e.g., S-palmitoylation vs. N-myristoylation) and the biological system. The provided protocols and workflows offer a solid foundation for researchers to employ these valuable tools in their investigations of cellular signaling and drug development. Further head-to-head studies will be invaluable in establishing a more definitive hierarchy of performance among these probes.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signal-to-Noise Considerations [evidentscientific.com]
Safety Operating Guide
Personal protective equipment for handling 2-Tetradecyne
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While specific GHS classification for 2-Tetradecyne is not available, based on similar compounds, it should be handled as a substance with potential aspiration toxicity.
Hazard Statements:
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to ensure safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Chemical-Resistant Apron | Recommended for handling larger quantities. | |
| Gloves | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use. | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if mists are generated. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A fume hood is recommended, especially for procedures that may generate aerosols or involve heating.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have appropriate spill cleanup materials readily available.
2. Donning Personal Protective Equipment:
-
Put on a laboratory coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Wear appropriate, inspected, and properly fitting chemical-resistant gloves.
3. Handling this compound:
-
Carefully open the container on a stable surface, avoiding splashes.
-
Dispense the required amount of this compound using appropriate tools (e.g., pipette, syringe).
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not eat, drink, or smoke in the work area.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves.
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.[1]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Emergency Procedures
| Emergency Situation | First Aid and Response Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] Immediately call a poison control center or doctor for treatment advice.[1][2] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
